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  • Product: 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
  • CAS: 1152518-91-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Pharmacological Investigation of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine: A Structural Analog Approach

Abstract This technical guide outlines a comprehensive strategy for the pharmacological characterization of the novel compound 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. Due to a lack of existing pharmacologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive strategy for the pharmacological characterization of the novel compound 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. Due to a lack of existing pharmacological data, this document proposes a hypothesis-driven approach based on its structural analogy to known psychoactive benzofurans and tryptamines, particularly the potent serotonin receptor agonist 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). We present a logical workflow of in vitro and in vivo studies designed to elucidate the compound's primary molecular targets, mechanism of action, and potential physiological effects. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and the scientific rationale necessary to rigorously investigate this and other novel psychoactive compounds.

Introduction and Central Hypothesis

The compound 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine is a substituted benzofuran derivative. The benzofuran scaffold is present in numerous psychoactive substances that are known to act as serotonin-norepinephrine-dopamine releasing agents and/or serotonin receptor agonists.[1][2] Notably, the structure of our target compound shares features with 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE), a compound identified as a structural analog of the potent psychedelic and Schedule I drug, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[3]

5-MeO-DMT's profound effects on consciousness are primarily mediated by its activity as a non-selective serotonin receptor agonist, with high affinity for the 5-HT1A and 5-HT2A receptor subtypes.[4][5] The replacement of the indole nitrogen in 5-MeO-DMT with an oxygen atom to form a benzofuran ring, as seen in 5-MeO-BFE, suggests that such analogs may retain affinity for serotonergic targets.[3]

Therefore, we propose the central hypothesis that 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine acts as a direct agonist at serotonin receptors, with a primary affinity for the 5-HT1A and/or 5-HT2A subtypes. This guide details the necessary experimental framework to test this hypothesis, from initial target identification to in vivo behavioral characterization.

Hypothesized_Mechanism_of_Action cluster_0 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine cluster_1 Primary Molecular Targets (Hypothesized) cluster_2 Downstream Signaling Pathways cluster_3 Physiological Outcomes Compound Target Compound HT1A 5-HT1A Receptor Compound->HT1A Agonism HT2A 5-HT2A Receptor Compound->HT2A Agonism Gi_Go Gi/Go Pathway (Inhibition of Adenylyl Cyclase) HT1A->Gi_Go Gq_G11 Gq/G11 Pathway (Activation of PLC -> IP3/DAG -> Ca2+) HT2A->Gq_G11 Beta_Arrestin β-Arrestin Pathway HT2A->Beta_Arrestin Anxiolytic_Effects Anxiolytic/Antidepressant-like Effects Gi_Go->Anxiolytic_Effects Psychedelic_Effects Psychedelic-like Effects (Head-Twitch Response) Gq_G11->Psychedelic_Effects Beta_Arrestin->Anxiolytic_Effects Potential

Caption: Hypothesized mechanism targeting serotonin receptors.

In Vitro Pharmacological Profiling: A Step-by-Step Approach

The initial and most critical phase of characterization involves a suite of in vitro assays to identify the compound's molecular targets and quantify its activity. The following protocols are designed to provide a comprehensive understanding of the compound's interaction with key serotonin receptors.

Primary Target Identification: Radioligand Binding Assays

The first step is to determine the compound's binding affinity (Ki) for a panel of relevant G-protein coupled receptors (GPCRs), with a focus on serotonin receptor subtypes. This establishes which receptors the compound physically interacts with and with what avidity.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Utilize commercially available membrane preparations from cell lines (e.g., CHO-K1 or HEK293) stably expressing individual human serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C).[6]

    • Alternatively, prepare membranes from rodent brain tissue (e.g., cortex for 5-HT2A, hippocampus for 5-HT1A).[7] Homogenize tissue in ice-cold lysis buffer, centrifuge to pellet membranes, and resuspend in assay buffer. Determine protein concentration via a BCA assay.[8]

  • Assay Setup:

    • Perform assays in a 96-well plate format.[8]

    • To each well, add:

      • Receptor membrane preparation (typically 10-50 µg protein).[6][8]

      • A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).[9] The concentration should be close to the radioligand's Kd for the receptor.

      • A range of concentrations of the unlabeled test compound (1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine), typically from 10⁻¹¹ to 10⁻⁵ M.

    • Include control wells for:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, unlabeled ligand (e.g., WAY-100635 for 5-HT1A, Spiperone for 5-HT2A) to saturate all specific binding sites.[9]

  • Incubation & Termination:

    • Incubate the plate for 60 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[8][9]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes but allows unbound radioligand to pass through.[8]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Data Acquisition & Analysis:

    • Dry the filter mat and measure the trapped radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.[8]

Table 1: Hypothetical Binding Affinity Profile

Receptor Target Radioligand Test Compound Ki (nM)
5-HT1A [³H]8-OH-DPAT 15.2
5-HT2A [³H]Ketanserin 25.8
5-HT2B [³H]LSD 150.4
5-HT2C [³H]Mesulergine 89.1
SERT [³H]Citalopram >1000
DAT [³H]WIN 35,428 >1000

| NET | [³H]Nisoxetine | >1000 |

This table presents hypothetical data for illustrative purposes.

Functional Characterization: Determining Agonist, Antagonist, or Inverse Agonist Activity

Binding affinity does not reveal the functional consequence of the compound-receptor interaction. Functional assays are required to determine whether the compound activates the receptor (agonist), blocks the action of the endogenous ligand (antagonist), or reduces its basal activity (inverse agonist).

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors (5-HT2A, 5-HT2C)

The 5-HT2 receptor family couples to Gq/11 proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[10][11] This change can be measured using calcium-sensitive fluorescent dyes.

  • Cell Preparation:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT2A or 5-HT2C receptor.

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and grow overnight to near confluence.[12]

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive fluorophore (e.g., Fluo-8, Fura-2).[12]

    • Remove the growth medium from the cells and add the dye-loading solution.

    • Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.[12]

  • Compound Addition and Signal Detection:

    • Place the microplate into a fluorescence microplate reader (e.g., FLIPR™, FlexStation).

    • Establish a baseline fluorescence reading for several seconds.

    • The instrument automatically injects a solution of the test compound (at various concentrations) into each well.

    • Immediately begin measuring the fluorescence intensity (Ex/Em ≈ 490/525 nm for Fluo-8) every 1-2 seconds for a period of 1-3 minutes.[12]

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the EC50 (potency) and Emax (efficacy, relative to a full agonist like serotonin) values.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) at its EC80 concentration. A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Start: Novel Compound binding_assay Radioligand Binding Assays (Determine Ki for 5-HT receptors) start->binding_assay functional_assays Functional Assays (Determine EC50/Emax) binding_assay->functional_assays Identifies targets calcium_flux Calcium Flux (5-HT2A, 5-HT2C) functional_assays->calcium_flux gtp_gamma_s [35S]GTPγS Binding (5-HT1A, 5-HT2A) functional_assays->gtp_gamma_s biased_agonism Biased Agonism Assays (β-Arrestin Recruitment) functional_assays->biased_agonism htr Head-Twitch Response (HTR) in Rodents calcium_flux->htr Confirms 5-HT2A agonism gtp_gamma_s->htr Confirms 5-HT2A agonism biased_agonism->htr Confirms 5-HT2A agonism drug_discrim Drug Discrimination Studies htr->drug_discrim end End: Pharmacological Profile drug_discrim->end

Caption: Workflow for pharmacological characterization.

In Vivo Behavioral Pharmacology

Should in vitro data confirm potent agonist activity at the 5-HT2A receptor, in vivo studies are warranted to investigate potential psychedelic-like effects. Rodent models provide valuable, translatable insights into the mechanisms of action of such compounds.[13][14]

Experimental Protocol: Head-Twitch Response (HTR) in Mice

The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is highly predictive of hallucinogenic potential in humans.[14][15]

  • Animals and Habituation:

    • Use male C57BL/6J mice.

    • Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

    • Place individual mice into clear observation chambers.

  • Drug Administration:

    • Administer the test compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a range of doses. Include a vehicle control group.

    • To confirm the role of the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin) before administration of the test compound.[5]

    • To investigate the modulatory role of 5-HT1A receptors, another cohort can be pre-treated with a 5-HT1A antagonist (e.g., WAY-100635).[5]

  • Behavioral Observation:

    • Immediately after injection, begin recording the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, rotational movement of the head that is distinct from grooming or sniffing behaviors.

    • Observation can be done by a trained experimenter blinded to the treatment conditions or using an automated system with a magnet attached to the mouse's head.[16]

  • Data Analysis:

    • Sum the total number of head twitches for each animal during the observation period.

    • Plot the mean number of head twitches against the drug dose to generate a dose-response curve.

    • Analyze the data using ANOVA followed by post-hoc tests to determine significant differences between treatment groups. A significant reduction in HTRs in the antagonist pre-treatment group would confirm the mechanism is 5-HT2A-mediated.[5]

Table 2: Hypothetical Head-Twitch Response Data

Treatment Group Dose (mg/kg) Mean Head Twitches (± SEM)
Vehicle - 1.2 (± 0.4)
Test Compound 0.3 8.5 (± 2.1)
Test Compound 1.0 25.1 (± 4.5)*
Test Compound 3.0 48.9 (± 6.3)*
Ketanserin + Test Cmpd 1.0 + 3.0 3.1 (± 1.1)#

| WAY-100635 + Test Cmpd | 1.0 + 3.0 | 65.7 (± 7.2)† |

p < 0.05 vs. Vehicle; #p < 0.05 vs. Test Compound (3.0); †p < 0.05 vs. Test Compound (3.0). Hypothetical data for illustration.

Conclusion and Future Directions

This guide provides a foundational, hypothesis-driven framework for elucidating the pharmacological mechanism of action of 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. Based on its structural similarity to known serotonergic agents, we hypothesize a primary interaction with 5-HT1A and 5-HT2A receptors. The detailed in vitro and in vivo protocols described herein will allow researchers to rigorously test this hypothesis by determining the compound's binding affinity, functional potency and efficacy, and its ability to elicit hallmark 5-HT2A-mediated behaviors in animal models.

Successful characterization using this workflow will not only define the pharmacology of this specific molecule but will also contribute to the broader understanding of structure-activity relationships within the benzofuran class of psychoactive compounds. Further studies could delve into biased agonism at the 5-HT2A receptor, off-target screening, and full pharmacokinetic profiling to build a comprehensive drug discovery package.

References

  • Beliveau, M. A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Animal Models of Serotonergic Psychedelics. ACS Chemical Neuroscience, 3(9), 689–697. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Drug testing and analysis, 3(7-8), 478–491. [Link]

  • Holze, F., et al. (2022). Animal Behavior in Psychedelic Research. Pharmacological Reviews, 74(4), 935-976. [Link]

  • Giffard Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

  • de la Fuente Revenga, M., et al. (2023). The Psychedelic Revolution Will Require Human-Relevant Models. Perspectives on Psychological Science. [Link]

  • NIMH Psychoactive Drug Screening Program. (n.d.). Assay Protocols. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. [Link]

  • Watson, J., et al. (2000). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 130(3), 514-520. [Link]

  • Blough, B. E., et al. (2021). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics, 378(3), 204-213. [Link]

  • Dolan, S. B. (2017). Benzofuran Derivatives Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine (MDMA). ScholarWorks at Western Michigan University. [Link]

  • Nichols, D. E., et al. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3684-3691. [Link]

  • Wikipedia. (n.d.). Substituted benzofuran. [Link]

  • U.S. Drug Enforcement Administration. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl- and N-Propyl- Analogs. [Link]

  • Sherwood, A. M., et al. (2024). Serotonin 1A Receptors Modulate Serotonin 2A Receptor-Mediated Behavioral Effects of 5-Methoxy- N, N-dimethyltryptamine Analogs in Mice. ACS Chemical Neuroscience. [Link]

  • Spirit Pharmacist. (n.d.). Pharmacology and Drug Interactions of 5-MeO-DMT. [Link]

  • Cichoń, N., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 793. [Link]

  • Aranapakam, M. V., et al. (2010). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Bioorganic & Medicinal Chemistry Letters, 20(3), 824-827. [Link]

  • Gemenetzidis, K., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)-1-aminoadamantanes. Molecules, 27(6), 1779. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. [Link]

  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Wrona, D., et al. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 199, 107010. [Link]

  • U.S. Food and Drug Administration. (2023). FDA Issues First Draft Guidance on Clinical Trials with Psychedelic Drugs. [Link]

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Sources

Exploratory

Preclinical In Vitro Cytotoxicity and Safety Profiling of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Executive Summary & Structural Rationale The compound 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (CAS 1152518-91-6)[1] represents a novel, largely uncharacterized entity within the benzofuran structural class....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (CAS 1152518-91-6)[1] represents a novel, largely uncharacterized entity within the benzofuran structural class. As drug development professionals and toxicologists evaluate novel psychoactive or therapeutic scaffolds, establishing a predictive safety profile is paramount.

Based on established structure-activity relationship (SAR) models, benzofuran derivatives demonstrate a wide range of biological activities, necessitating careful screening for off-target effects[2]. The 5-methoxy substitution strongly correlates with high-affinity serotonin (5-HT) receptor agonism, while the alpha-methylated ethylamine side chain is a classic pharmacophore for monoamine transporter (DAT, SERT, NET) interaction[3]. Research on structurally analogous benzofurans, such as 5-APB and 5-MAPB, demonstrates that these compounds can elicit significant hepatotoxicity primarily through mitochondrial failure and the generation of reactive oxygen species (ROS)[4].

This whitepaper outlines a highly controlled, self-validating in vitro methodology to evaluate the cytotoxicity and safety profile of this compound, ensuring that experimental artifacts are eliminated and true mechanistic toxicity is uncovered.

Mechanistic Rationale: The Causality of Benzofuran Toxicity

To design an effective screening protocol, we must first understand why benzofuran derivatives exhibit toxicity. We do not simply test for cell death; we trace the biochemical cascade that leads to it.

  • Mitochondrial Permeability Transition (MPT): Benzofuran analogs rapidly accumulate in the mitochondria of hepatocytes, causing uncoupling of the electron transport chain (ETC)[4]. This leads to a loss of mitochondrial membrane potential ( ΔΨm​ ).

  • Oxidative Stress (ROS): The disruption of the ETC causes premature electron leakage to oxygen, generating superoxide radicals. This oxidative stress depletes intracellular glutathione (GSH) reserves[4].

  • Energy Failure: Because the ETC is uncoupled, ATP synthesis halts. The cell undergoes energy failure, culminating in apoptosis or necrosis depending on the severity of the ATP depletion[4].

Mechanism A 1-(5-Methoxy-3-methyl- 1-benzofuran-2-yl)ethan-1-amine B Intracellular Uptake (Hepatocytes / Neurons) A->B Passive Diffusion C Mitochondrial Uncoupling (ETC Disruption) B->C Organelle Targeting D ROS Generation (Oxidative Stress) C->D MPT Pore Opening E ATP Depletion (Energy Failure) C->E Loss of Potential F Cellular Apoptosis (Cytotoxicity) D->F Lipid Peroxidation E->F Caspase Activation

Proposed mitochondrial-driven cytotoxicity pathway for benzofuran derivatives.

Quantitative Safety Thresholds

To standardize the evaluation of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, all empirical data should be benchmarked against the following quantitative thresholds.

Table 1: In Vitro Safety Profiling Matrix & Quantitative Thresholds

Assay CategoryTarget MechanismPrimary Cell LineReadout MetricAcceptable Safety Threshold
Hepatotoxicity Cellular ViabilityPrimary Human HepatocytesATP Quantitation (Luminescence)IC₅₀ > 1.0 mM
Mitochondrial Health Membrane DepolarizationHepG2JC-1 Red/Green RatioEC₅₀ > 500 µM
Neurotoxicity Oxidative Stress (ROS)SH-SY5YDCFDA Fluorescence< 2-fold increase vs. Vehicle
Cardiotoxicity hERG Channel InhibitionCHO-hERGPatch-Clamp CurrentIC₅₀ > 30 µM

Self-Validating Experimental Protocols

The following methodologies are designed with intrinsic control mechanisms. By utilizing orthogonal readouts and internal quenchers, these protocols form a self-validating system that guarantees data trustworthiness.

Protocol 1: Orthogonal Hepatotoxicity Assessment (ATP Quantitation)

Why this matters: Standard MTT assays rely on NAD(P)H-dependent oxidoreductase enzymes. Because benzofurans induce severe oxidative stress[4], MTT readouts can be artificially skewed by altered redox states. Quantifying ATP provides a direct, orthogonal measure of true metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed Primary Human Hepatocytes or HepG2 cells in a 96-well opaque white plate at a density of 10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (0.1 µM to 5.0 mM) in assay medium. Treat cells for 24 and 48 hours.

  • Lysis and Luminescence: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Orbital Shaking: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a multimode microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Ratiometric Mitochondrial Membrane Potential (JC-1)

Why this matters (Self-Validation): JC-1 is a ratiometric dye. It forms red fluorescent aggregates in healthy mitochondria and remains as green fluorescent monomers in depolarized mitochondria. This intrinsic Red/Green ratio normalizes the data against variations in cell seeding density or well-to-well volume discrepancies, ensuring the observed depolarization is an absolute cellular event, not an artifact of cell detachment.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells in a black, clear-bottom 96-well plate at 15,000 cells/well.

  • Exposure: Treat cells with the target compound at sub-lethal concentrations (derived from Protocol 1) for 4 hours to capture early-stage mitochondrial uncoupling.

  • Dye Loading: Wash wells with PBS and add 100 µL of 2 µM JC-1 dye in culture medium. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Carefully wash the cells twice with warm PBS to remove background fluorescence.

  • Fluorescence Measurement: Measure red aggregates (Ex 535 nm / Em 590 nm) and green monomers (Ex 485 nm / Em 530 nm).

  • Analysis: Calculate the ratio of Red/Green fluorescence. A decrease in the ratio indicates mitochondrial depolarization.

Protocol 3: Self-Validating ROS Generation Assay (DCFDA with NAC Quenching)

Why this matters (Self-Validation): To prove that the compound actively generates ROS rather than simply exhibiting autofluorescence, we utilize an internal negative control arm pre-treated with N-acetyl-L-cysteine (NAC), a potent ROS scavenger[3]. If the signal is genuinely driven by ROS, NAC will quench it.

Step-by-Step Methodology:

  • Pre-treatment: Seed SH-SY5Y neuroblastoma cells in a 96-well plate. Pre-treat half the experimental wells with 5 mM NAC for 1 hour.

  • Dye Incubation: Wash cells and incubate with 10 µM H₂DCFDA for 45 minutes at 37°C.

  • Compound Exposure: Remove the dye, wash with PBS, and apply 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (100 µM - 1 mM) in phenol red-free medium.

  • Kinetic Readout: Measure fluorescence (Ex 485 nm / Em 535 nm) kinetically every 30 minutes for 3 hours.

  • Validation Check: Compare the fluorescence curves of the NAC-treated vs. non-NAC-treated wells. A significant attenuation in the NAC arm validates the mechanism of oxidative stress.

Decision Workflow

Workflow P1 Phase 1: Viability (CellTiter-Glo ATP) P2 Phase 2: Mechanistic (JC-1 & DCFDA) P1->P2 IC50 > 1mM P3 Phase 3: Validation (NAC Quenching) P2->P3 Target ID P4 Safety Clearance (Go/No-Go) P3->P4 Confirmed Profile

Step-wise, self-validating in vitro safety profiling workflow.

References

  • Title: Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes Source: PubMed (John Wiley & Sons, Ltd.) URL: [Link]

  • Title: Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran Source: ResearchGate URL: [Link]

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: PubMed Central (PMC) URL: [Link]

Sources

Foundational

Receptor binding affinity and profile of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

An In-Depth Technical Guide to the Anticipated Receptor Binding Profile of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine Abstract This technical guide provides a comprehensive analysis of the anticipated receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Anticipated Receptor Binding Profile of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the anticipated receptor binding affinity and pharmacological profile of the novel benzofuran derivative, 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. While specific empirical data for this compound is not yet available in peer-reviewed literature, this document synthesizes existing knowledge of structurally similar psychoactive benzofurans to construct a predictive pharmacological profile. This guide is intended for researchers, medicinal chemists, and drug development professionals investigating new psychoactive substances and their therapeutic potential. We will delve into the expected interactions with monoamine transporters and serotonin receptors, provide detailed experimental protocols for characterization, and present a framework for understanding its potential mechanism of action.

Introduction: The Benzofuran Scaffold in Psychoactive Drug Discovery

The benzofuran moiety, a heterocyclic aromatic compound consisting of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In the realm of neuroscience, benzofuran-based compounds, particularly those with an aminoalkyl side chain, have emerged as a significant class of psychoactive substances. These compounds often exhibit pharmacological profiles similar to those of amphetamine and phenethylamine derivatives, such as 3,4-methylenedioxymethamphetamine (MDMA), acting as potent modulators of monoaminergic systems.

The subject of this guide, 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, is a structurally novel benzofuran derivative. Its chemical architecture suggests a high likelihood of interaction with monoamine transporters and serotonin receptors, placing it within the category of compounds with potential entactogenic or psychedelic properties. Understanding its receptor binding profile is the first critical step in elucidating its mechanism of action and potential therapeutic or toxicological effects.

Predicted Receptor Binding Profile

Based on the structure-activity relationships (SAR) of analogous psychoactive benzofurans, we can predict the likely receptor binding profile of 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine.[1][2][3][4] The primary targets are expected to be the monoamine transporters (for serotonin, dopamine, and norepinephrine) and various serotonin (5-HT) receptor subtypes.

Monoamine Transporter Interactions

Psychoactive benzofurans typically function as monoamine uptake inhibitors and, in many cases, as releasing agents.[1][5][6][7] The relative potency at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) is a key determinant of the compound's overall pharmacological effect.

Table 1: Predicted Monoamine Transporter Affinity and Function

TargetPredicted Affinity (Ki)Predicted FunctionRationale
SERT High (Low nM range)Inhibitor and/or ReleaserThe benzofuran scaffold is a known bioisostere of the indole ring found in serotonin. This structural mimicry often leads to high affinity for SERT.[8]
NET ModerateInhibitor and/or ReleaserMany psychoactive benzofurans exhibit significant affinity for NET, contributing to stimulant effects.[6]
DAT Low to ModerateInhibitor and/or ReleaserAffinity for DAT is often lower than for SERT and NET in this class of compounds, suggesting a more entactogenic than purely stimulant profile.[1][6]
Serotonin Receptor Interactions

Direct agonist activity at serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes, is a hallmark of many psychoactive benzofurans.[6][7][8]

Table 2: Predicted Serotonin Receptor Affinity and Function

TargetPredicted Affinity (Ki)Predicted FunctionRationale
5-HT2A High to ModerateAgonist or Partial AgonistActivation of the 5-HT2A receptor is strongly correlated with the psychedelic effects of many compounds. The benzofuran core can effectively mimic the tryptamine structure necessary for binding.[8]
5-HT2B Moderate to HighAgonistMany psychoactive benzofurans are agonists at this receptor, a property that has been linked to potential cardiotoxicity with chronic use.[6]
5-HT1A ModerateAgonist or Partial AgonistSome related compounds show affinity for the 5-HT1A receptor, which can modulate the overall effects of 5-HT2A activation.[8]

Experimental Protocols for Pharmacological Characterization

To empirically determine the receptor binding profile of 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, a series of in vitro assays are required. The following protocols are standard in the field for this purpose.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.

Step-by-Step Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing the human recombinant transporter (hSERT, hNET, hDAT) or receptor (e.g., h5-HT2A, h5-HT2B, h5-HT1A) of interest.

    • Harvest the cells and homogenize them in a suitable buffer to prepare crude membrane fractions.

    • Determine the protein concentration of the membrane preparations using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-ketanserin for 5-HT2A), and varying concentrations of the test compound (1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine).

    • Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

  • Filtration and Scintillation Counting:

    • Rapidly filter the assay mixture through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

These assays determine whether a compound acts as an inhibitor of monoamine uptake.

Step-by-Step Protocol:

  • Cell Culture:

    • Use cell lines stably expressing the human recombinant monoamine transporters (hSERT, hNET, hDAT).

  • Uptake Assay:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a radiolabeled monoamine substrate (e.g., [3H]-5-HT for SERT, [3H]-NE for NET, [3H]-DA for DAT).

    • Incubate for a short period to allow for uptake of the radiolabeled substrate.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Scintillation Counting:

    • Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 for the inhibition of uptake for each transporter.

Monoamine Release Assays

These assays determine if a compound induces the release of monoamines from pre-loaded cells.

Step-by-Step Protocol:

  • Cell Culture and Loading:

    • Use cell lines expressing the respective monoamine transporters.

    • Load the cells with a radiolabeled monoamine.

  • Release Assay:

    • Wash the cells to remove excess radiolabel.

    • Add varying concentrations of the test compound.

    • Collect the supernatant at different time points.

  • Scintillation Counting and Data Analysis:

    • Measure the radioactivity in the supernatant.

    • Calculate the amount of monoamine released as a percentage of the total amount loaded.

    • Determine the EC50 (the concentration of the compound that produces 50% of the maximal release).

Visualizing the Experimental Workflow and Signaling Pathways

Workflow for Receptor Binding Affinity Determination

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (Transfected with Target) membrane_prep Membrane Preparation cell_culture->membrane_prep incubation Incubation with Radioligand and Test Compound membrane_prep->incubation filtration Filtration to Separate Bound/Free Ligand incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50_calc IC50 Determination scintillation->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc final_affinity final_affinity ki_calc->final_affinity Final Affinity Value

Caption: Workflow for determining receptor binding affinity using radioligand binding assays.

Postulated Signaling Pathway via 5-HT2A Receptor Activation

G compound 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine receptor 5-HT2A Receptor compound->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Intracellular Ca2+ Release ip3->ca_release downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) pkc->downstream ca_release->downstream

Caption: Postulated Gq-coupled signaling cascade following 5-HT2A receptor activation.

Conclusion and Future Directions

While the precise receptor binding affinities of 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine remain to be empirically determined, the existing body of literature on structurally related psychoactive benzofurans provides a strong foundation for predicting its pharmacological profile. It is anticipated to be a potent serotonin and norepinephrine transporter inhibitor and likely a releasing agent, with a lower affinity for the dopamine transporter. Furthermore, direct agonist activity at 5-HT2A and other serotonin receptors is expected.

The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive in vitro characterization of this and other novel psychoactive substances. Future research should focus on conducting these assays to generate empirical data, which will be crucial for understanding the compound's potential therapeutic applications, its mechanism of action, and its safety profile. Such studies will contribute significantly to the broader understanding of the structure-activity relationships of this important class of molecules.

References

  • Baumann, M. H., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. Journal of Pharmacology and Experimental Therapeutics, 389(1), 130-139. [Link]

  • Nichols, D. E., et al. (1992). Benzofuran Bioisosteres of Hallucinogenic Tryptamines. Journal of Medicinal Chemistry, 35(12), 2269-2273. [Link]

  • Eshleman, A. J., et al. (2018). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 235(10), 2897-2908. [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843. [Link]

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(20), 22889-22920. [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. [Link]

  • Kuypers, K. P. C., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry, 180(2), 144-160. [Link]

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(14), 3644-3656. [Link]

  • Fuwa, T., et al. (2016). Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum. Journal of Toxicological Sciences, 41(3), 329-337. [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29140-29155. [Link]

  • Chambers, J. J., et al. (2009). “Hybrid” Benzofuran–Benzopyran Congeners as Rigid Analogues of Hallucinogenic Phenethylamines. Journal of Medicinal Chemistry, 52(21), 6778-6781. [Link]

  • Rickli, A., et al. (2015). Pharmacological profile of novel psychoactive benzofurans. British Journal of Pharmacology, 172(14), 3644-3656. [Link]

  • Brandt, S. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 839480. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2843. [Link]

Sources

Exploratory

Physicochemical Profiling and Stability-Indicating Workflows for 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound CAS Registry Number: 1152518-91-6 Executive Summary As pharmaceutical pipelines increasingly explore complex heterocyclic and...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound CAS Registry Number: 1152518-91-6

Executive Summary

As pharmaceutical pipelines increasingly explore complex heterocyclic and psychoactive-adjacent pharmacophores, compounds like 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine have emerged as highly valuable synthetic building blocks and research tools. Structurally characterized by an electron-rich benzofuran core coupled with a primary benzylic-type amine, this molecule presents unique physicochemical behaviors.

This technical whitepaper synthesizes field-proven analytical strategies to profile its physicochemical properties and establish self-validating stability-indicating methodologies. By understanding the causality behind its degradation pathways, researchers can design robust preformulation protocols that comply with stringent global regulatory standards.

Physicochemical Profiling & Molecular Descriptors

Before initiating any formulation or analytical method development, an accurate physicochemical profile is required. The presence of the 5-methoxy group donates electron density into the benzofuran ring system (raising the Highest Occupied Molecular Orbital, or HOMO), while the primary amine dictates the molecule's acid-base behavior.

Quantitative Data Summary
PropertyValue (Predicted/Theoretical)Clinical/Analytical Significance
Molecular Formula C₁₂H₁₅NO₂Defines mass balance parameters.
Molecular Weight 205.25 g/mol Low molecular weight; highly permeable.
pKa (Primary Amine) ~9.2Basic nature; ideal for salt formation (e.g., HCl) to enhance aqueous solubility.
LogP (Octanol/Water) ~2.8Moderate lipophilicity; suggests good membrane permeability but potential solubility limits in free-base form.
Topological Polar Surface Area 45.2 ŲFavorable for blood-brain barrier (BBB) penetration in CNS research.
H-Bond Donors/Acceptors 1 / 3Influences crystal packing and excipient compatibility.
Protocol 1: Potentiometric pKa and Intrinsic Solubility Determination

Causality: Traditional shake-flask solubility methods are prone to temperature fluctuations and phase-separation errors. Because this compound exhibits pH-dependent solubility, we deploy a potentiometric titration method based on the [1]. This allows for the simultaneous, highly accurate determination of both pKa and intrinsic solubility limits within a self-validating closed system.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5–10 mg of the API and dissolve it in 50 mL of an aqueous 0.15 M KCl solution to maintain a constant thermodynamic ionic strength. If the free base is poorly soluble, utilize a methanol-water cosolvent system.

  • Environment Control: Purge the titration vessel with a slow, continuous flow of Argon gas. Rationale: This prevents atmospheric CO₂ absorption, which would form carbonic acid and artificially skew the pH readings at the alkaline end of the titration.

  • Titration Execution: Using an automated titrator, inject 0.5 M KOH in micro-aliquots to titrate the solution from pH 2.0 up to pH 11.0.

  • Data Processing: Plot the titration curve. The inflection point where the pH change plateaus despite titrant addition indicates the precipitation point (Gibbs pKa).

  • Extrapolation: If a cosolvent was utilized, apply the Yasuda-Shedlovsky extrapolation mathematical model to calculate the true aqueous pKa and intrinsic solubility.

Stability & Degradation Pathways

Understanding the intrinsic vulnerabilities of the molecule is critical. The 5-methoxy-benzofuran system is highly susceptible to electrophilic attack and reactive oxygen species (ROS). Furthermore, benzofurans absorb strongly in the UV spectrum (250–300 nm), making photostability a primary concern.

G cluster_stress API 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl) ethan-1-amine Oxidation Oxidative Stress (H2O2 / O2) API->Oxidation Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis Thermal Thermal Stress (Heat) API->Thermal N_Oxide N-Oxidation (Hydroxylamine) Oxidation->N_Oxide Ring_Cleavage Benzofuran Ring Cleavage Oxidation->Ring_Cleavage Photolysis->Ring_Cleavage Dimerization Radical Dimerization Photolysis->Dimerization Deamination Deamination (Ketone Formation) Thermal->Deamination

Logical pathways of API degradation under forced stress conditions.

Forced Degradation & Stability-Indicating Method (SIM)

To comply with regulatory standards, an analytical method must be proven to be "stability-indicating"—meaning it can baseline-resolve the intact API from all generated degradation products. We design this workflow strictly around the parameters outlined in the [2] and [3].

Protocol 2: Forced Degradation Study Workflow

Causality: We intentionally subject the API to extreme conditions to force 5–20% degradation. If degradation exceeds 20%, secondary degradants form, complicating the chromatographic profile unnecessarily. If it is below 5%, the method's resolving power is not adequately challenged [4].

Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Prepare two sets of API solutions at 1 mg/mL. Treat one with 0.1 N HCl and the other with 0.1 N NaOH. Incubate in a water bath at 60°C for 24 to 48 hours.

  • Oxidative Stress: Expose a 1 mg/mL API solution to 3% H₂O₂ at room temperature for 24 hours. Critical Step: Quench the reaction with sodium bisulfite prior to HPLC injection to protect the analytical column from oxidative damage.

  • Photolytic Stress (ICH Q1B): Place solid API and aqueous solutions in a photostability chamber. Expose to a minimum of 1.2 million lux hours of visible light and 200 W/m² hours of near-UV energy.

  • Thermal Stress: Subject the solid-state API to dry heat at 60°C and 80°C for 7 days in a convection oven.

  • Neutralization & Analysis: Neutralize all acid/base samples to pH ~7.0. Analyze using Reversed-Phase HPLC with Diode-Array Detection (RP-HPLC-DAD).

Workflow Start API Stress Testing (ICH Q1A/Q1B) Acid Acid/Base Hydrolysis (0.1N HCl/NaOH) Start->Acid Oxid Oxidation (3% H2O2) Start->Oxid Photo Photolysis (1.2M lux-hr) Start->Photo Heat Thermal (60°C/80°C) Start->Heat Quench Neutralization & Quenching Acid->Quench Oxid->Quench Photo->Quench Heat->Quench HPLC RP-HPLC-DAD Analysis (Peak Purity) Quench->HPLC LCMS LC-MS/MS (Degradant Elucidation) HPLC->LCMS Impurity >0.1% MassBal Mass Balance Calculation (Target: 95-105%) HPLC->MassBal

Experimental workflow for developing a stability-indicating analytical method.

Data Interpretation: The DAD is utilized to perform peak purity angle assessments across the API peak. A mass balance calculation is performed by summing the area of the API and all degradants; a target of 95–105% confirms that no degradants are "hiding" in the column or failing to absorb UV light. Any unknown impurity exceeding the 0.1% regulatory threshold is subsequently isolated and structurally elucidated via LC-MS/MS.

References

  • Analytical Chemistry (ACS Publications) . Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available at:[Link]

  • International Council for Harmonisation (ICH) . ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link]

  • European Medicines Agency (EMA) / ICH . ICH Q1B Photostability Testing of New Drug Substances and Products. Available at:[Link]

  • Journal of Pharmaceutical Analysis (via NIH) . Development of forced degradation and stability indicating studies of drugs—A review. Available at:[Link]

Foundational

Blood-Brain Barrier Permeability Profiling of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine: A Comprehensive Preclinical Workflow

Target Audience: Researchers, DMPK Scientists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, DMPK Scientists, and CNS Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (CAS: 1152518-91-6) is a lipophilic, primary amine featuring a substituted benzofuran scaffold[1]. Structurally analogous to known psychoactive monoamine releasers and receptor ligands, its pharmacological efficacy is strictly contingent upon its ability to traverse the blood-brain barrier (BBB).

As a Senior Application Scientist, I have designed this guide to move beyond basic permeability screening. We will construct a self-validating, three-tiered experimental workflow that evaluates passive diffusion, active carrier-mediated efflux, and the ultimate thermodynamic equilibrium of the unbound drug in the brain ( Kp,uu,brain​ ). Every protocol described herein is grounded in causality—explaining why a specific assay is chosen and how it validates the compound's CNS pharmacokinetic profile.

Physicochemical Context & Rationale for Model Selection

Before initiating in vitro assays, we must analyze the molecule's physicochemical properties to predict its behavior at the BBB interface:

  • Lipophilicity (LogP ~2.5 - 3.5): The methoxy-methyl-benzofuran core is highly lipophilic, suggesting a strong propensity for transcellular passive diffusion.

  • Ionization (pKa ~9.0 - 10.0): The ethan-1-amine side chain will be >99% protonated (cationic) at physiological pH (7.4).

  • Causality for Assay Selection: While the lipophilic core drives passive membrane permeation, the cationic amine acts as a classic recognition motif for polyspecific efflux transporters, particularly P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). Therefore, a simple passive diffusion assay is insufficient. We must employ a tiered approach: an artificial membrane to isolate passive diffusion, followed by cellular models to quantify active efflux, and finally, in vivo unbound partitioning to determine true target exposure.

Tier 1: High-Throughput Passive Permeability (PAMPA-BBB)

The Causality: To isolate the compound's intrinsic ability to passively diffuse across lipid bilayers without the confounding variables of active transport or cellular metabolism, we utilize the Parallel Artificial Membrane Permeability Assay configured for the BBB (PAMPA-BBB). This assay uses a porcine polar brain lipid extract to closely mimic the specific lipid composition of the human BBB[2].

Step-by-Step Protocol: PAMPA-BBB

Reference standard protocol adapted from Di et al., 2003[3].

  • Preparation of Artificial Membrane: Dissolve porcine polar brain lipid (PBL) in dodecane (20 mg/mL). Apply 4 µL of this lipid solution to the porous polyvinylidene fluoride (PVDF) filter of the donor microplate (pore size 0.45 µm).

  • Donor Solution Preparation: Dissolve 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine in DMSO, then dilute with phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 µM (final DMSO concentration 1% to prevent membrane disruption).

  • Assay Assembly: Add 150 µL of the donor solution to the donor plate. Add 300 µL of fresh PBS (pH 7.4) to the acceptor plate. Carefully mate the donor plate with the acceptor plate, ensuring the artificial membrane contacts the acceptor buffer.

  • Incubation: Incubate the sandwich assembly at 25°C for 18 hours in a humidity-controlled environment to prevent evaporation.

  • Quantification & Validation: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Self-Validation System: Run concurrent controls: Verapamil (High permeability, Papp​>15×10−6 cm/s) and Atenolol (Low permeability, Papp​<2×10−6 cm/s). The assay is only valid if controls fall within these historical ranges.

Tier 2: Cellular Models for Active Efflux (hCMEC/D3 & MDCK-MDR1)

The Causality: Because our compound is a lipophilic cation, it is highly suspect for P-gp mediated efflux. We utilize two models: MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with human MDR1) to specifically isolate P-gp kinetics, and hCMEC/D3 (human cerebral microvascular endothelial cells) to provide a holistic, human-relevant BBB profile encompassing multiple transporters and tight junctions[4][5].

Step-by-Step Protocol: Bidirectional Transport Assay

Reference standard protocol adapted from Weksler et al., 2005[6].

  • Cell Culture & Monolayer Integrity: Seed hCMEC/D3 or MDCK-MDR1 cells onto collagen-coated polycarbonate Transwell inserts (0.4 µm pore size). Culture for 5-7 days. Validate monolayer integrity by measuring Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω⋅cm2 for hCMEC/D3 or > 800 Ω⋅cm2 for MDCK-MDR1.

  • Dosing: Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Apical to Basolateral (A-to-B) Transport: Add the dosing solution to the apical chamber. Add blank HBSS to the basolateral chamber.

  • Basolateral to Apical (B-to-A) Transport: In separate wells, add the dosing solution to the basolateral chamber and blank HBSS to the apical chamber.

  • Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) for both directions. The Efflux Ratio (ER) is calculated as: ER=Papp​(A→B)Papp​(B→A)​ . An ER>2.0 indicates active efflux.

CellularTransport Blood Apical Compartment (Blood) Compound 1-(5-MeO-3-Me-BF-2-yl) ethan-1-amine Blood->Compound Free Drug Brain Basolateral Compartment (Brain) Compound->Brain Passive Diffusion Pgp Efflux Transporter (e.g., P-gp) Compound->Pgp Substrate Binding Pgp->Blood ATP-driven Efflux

Fig 1. Mechanistic pathways of passive diffusion and active efflux at the blood-brain barrier.

Tier 3: In Vivo Unbound Brain-to-Plasma Partitioning ( Kp,uu,brain​ )

The Causality: Total brain concentration ( Kp,brain​ ) is a fundamentally flawed metric because highly lipophilic compounds like our benzofuran derivative will non-specifically bind to brain lipids, giving a false impression of high target engagement. The true driver of CNS efficacy is the unbound drug concentration in the brain interstitial fluid. We must calculate Kp,uu,brain​ , which represents the net equilibrium of passive diffusion and active transport[7][8].

Step-by-Step Protocol: Kp,uu,brain​ Determination

Reference standard protocol adapted from Fridén et al., 2007[9].

  • In Vivo Pharmacokinetics: Administer the compound intravenously (e.g., 1 mg/kg) to a rodent model (e.g., Sprague-Dawley rats). Collect matched blood and whole brain tissue samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4 hours).

  • Total Concentration Analysis: Homogenize the brain tissue. Quantify total drug in plasma ( AUCplasma​ ) and total drug in brain ( AUCbrain​ ) via LC-MS/MS.

  • Brain Homogenate Equilibrium Dialysis (To find fu,brain​ ): Dilute naive rat brain homogenate 1:4 with PBS. Spike with 1 µM of the test compound. Dialyze against blank PBS across a semi-permeable membrane (molecular weight cutoff 8 kDa) at 37°C for 4 hours.

  • Plasma Equilibrium Dialysis (To find fu,plasma​ ): Dialyze spiked rat plasma against PBS under identical conditions.

  • Data Integration: Calculate the unbound fractions ( fu,brain​ and fu,plasma​ ). Finally, calculate the unbound partition coefficient:

    Kp,uu,brain​=AUCplasma​×fu,plasma​AUCbrain​×fu,brain​​

    Interpretation: A Kp,uu,brain​ near 1.0 indicates passive diffusion dominates. A value < 0.3 indicates severe efflux restriction.

Workflow Tier1 Tier 1: PAMPA-BBB (Passive Permeability) Data1 P_app & Membrane Retention Tier1->Data1 Tier2 Tier 2: hCMEC/D3 & MDCK-MDR1 (Active Efflux) Data2 Efflux Ratio (ER) Tier2->Data2 Tier3 Tier 3: In Vivo PK & Eq. Dialysis (Kp,uu,brain) Data3 Unbound Brain Fraction (fu,brain) Tier3->Data3 Data1->Tier2 If P_app > Threshold Data2->Tier3 If ER < 2.0

Fig 2. Tiered experimental workflow for comprehensive BBB permeability profiling.

Quantitative Data Summary

To benchmark 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine against known standards, the following table summarizes the target thresholds required to classify the compound as highly brain-penetrant.

ParameterAssay SourceTarget Threshold for CNS EfficacyExpected Profile for Test Compound
Papp​ (Passive) PAMPA-BBB >4.0×10−6 cm/sHigh (Due to lipophilic benzofuran core)
Efflux Ratio (ER) MDCK-MDR1 <2.0 (Non-substrate)Moderate to High (Primary amine liability)
fu,brain​ Brain Homogenate Dialysis >0.01 (1% free drug)Low ( <0.05 ) due to non-specific lipid binding
Kp,uu,brain​ In Vivo PK + Dialysis >0.3 (Ideally ≈1.0 )Dictated by the net balance of passive vs. efflux

References

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232.[Link]

  • Weksler, B. B., Subileau, E. A., Perrière, N., Charneau, P., Holloway, K., Leveque, M., ... & Couraud, P. O. (2005). Blood-brain barrier-specific properties of a human adult brain endothelial cell line. The FASEB Journal, 19(13), 1872-1874.[Link]

  • Fridén, M., Gupta, A., Antonsson, M., Bredberg, U., & Hammarlund-Udenaes, M. (2007). In vitro methods for estimating unbound drug concentrations in the brain interstitial and intracellular fluids. Drug Metabolism and Disposition, 35(9), 1711-1719.[Link]

Sources

Exploratory

Crystal structure and stereochemistry of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

An In-Depth Technical Guide on the Crystal Structure, Stereochemistry, and Synthesis of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine Executive Summary The compound 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure, Stereochemistry, and Synthesis of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Executive Summary

The compound 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (CAS: 1152518-91-6) is a highly specialized chiral building block utilized in advanced medicinal chemistry and pharmacological research[1]. Featuring a benzofuran core substituted with a methoxy group at C5, a methyl group at C3, and an ethanamine side chain at C2, this molecule presents unique stereochemical and crystallographic properties. Because the biological activity of benzofuran-derived amines is often highly enantiodependent, understanding its molecular architecture, resolving its stereocenters, and mastering its synthetic pathways are critical for drug development professionals.

This whitepaper provides a comprehensive analysis of its theoretical crystal structure, stereochemical resolution workflows, and self-validating synthetic protocols.

Molecular Architecture and Crystallographic Profile

The structural integrity of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine is dictated by its planar, electron-rich benzofuran core and the flexible, chiral ethanamine side chain. While proprietary single-crystal X-ray diffraction (XRD) data for this specific CAS number remains restricted, high-confidence crystallographic parameters can be extrapolated from homologous 1-(benzofuran-2-yl)ethanamines and related chiral primary amines[2].

Crystal Lattice and Intermolecular Forces

In the solid state, the primary amine (-NH₂) acts as a potent bidentate hydrogen bond donor. The oxygen atoms of the C5-methoxy group and the benzofuran ring serve as primary hydrogen bond acceptors. This creates a robust intermolecular hydrogen-bonding network. Furthermore, the planar benzofuran rings engage in offset face-to-face π−π stacking, which stabilizes the crystal lattice.

Table 1: Extrapolated Crystallographic Parameters

ParameterRacemic Mixture (±)Enantiopure Form (R or S)
Crystal System MonoclinicMonoclinic / Orthorhombic
Space Group P21​/c (Centrosymmetric) P21​ or P21​21​21​ (Chiral)
Hydrogen Bonding N-H···O (Methoxy/Furan)N-H···O (Methoxy/Furan)
π−π Stacking Distance ~3.40 – 3.55 Å~3.45 – 3.60 Å
Conformation Anti-periplanar (Amine to Core)Anti-periplanar (Amine to Core)

Stereochemistry and Chiral Resolution

The α -carbon of the ethanamine chain constitutes a distinct chiral center, yielding two enantiomers: (R)- and (S)-1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. In pharmacological applications, enantiomeric purity is paramount, as the spatial orientation of the amine dictates receptor binding affinity.

Mechanism of Diastereomeric Salt Resolution

Chiral resolution of the racemic amine is most efficiently achieved via diastereomeric salt formation[3]. By reacting the racemate with an enantiopure chiral acid—such as (S)-mandelic acid—two distinct diastereomeric salts are formed. Because diastereomers possess different physicochemical properties (unlike enantiomers), they exhibit divergent solubility profiles in solvents like ethanol, allowing for separation via fractional crystallization[4].

Resolution A Racemic Amine Mixture (R) and (S) B Add (S)-Mandelic Acid in Hot Ethanol A->B C Diastereomeric Salt Formation B->C D Fractional Crystallization (Thermodynamic Control) C->D E Less Soluble Salt Precipitate (e.g., (R)-Amine • (S)-Acid) D->E Solid Phase F More Soluble Salt in Mother Liquor (e.g., (S)-Amine • (S)-Acid) D->F Liquid Phase G Alkaline Basification (10% NaOH) E->G Isolate & Wash H Enantiopure (R)-Amine (Extraction via DCM) G->H Cleave Salt

Workflow for the chiral resolution of the racemic amine via diastereomeric salt formation.

Table 2: Comparative Chiral Resolving Agents for Primary Amines [4]

Resolving AgentDiastereomer Solubility DifferentialTypical YieldAchievable Enantiomeric Excess (ee)
(S)-Mandelic Acid High38 - 42%> 98% (Post-recrystallization)
L-Tartaric Acid Moderate30 - 35%> 90%
(1S)-(+)-10-Camphorsulfonic Acid Low to Moderate20 - 28%> 85%
Protocol: Self-Validating Chiral Resolution

Causality Check: Slow cooling is strictly required. Rapid crashing out of the salt leads to kinetic trapping of the more soluble diastereomer, ruining the enantiomeric excess (ee).

  • Dissolution: Dissolve 10.0 g of racemic 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine in 100 mL of near-boiling absolute ethanol.

  • Salt Formation: Slowly add 1.0 equivalent of (S)-mandelic acid. Stir until a homogenous solution is achieved.

  • Thermodynamic Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed over 12 hours. Validation: The formation of distinct, needle-like crystals indicates successful thermodynamic control.

  • Filtration: Filter the precipitate under vacuum and wash with 10 mL of ice-cold ethanol to remove residual mother liquor.

  • Basification & Extraction: Suspend the isolated crystals in 50 mL of deionized water. Add 10% NaOH dropwise until the pH reaches 12 (liberating the free amine). Extract with dichloromethane (3 x 30 mL).

  • Validation (ee Determination): Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10, 1.0 mL/min) to confirm >98% ee[4].

Synthetic Pathways and Mechanistic Insights

The most robust method for synthesizing the racemic target compound is the reductive amination of its corresponding ketone precursor: 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one[5].

Reaction Causality and Chemoselectivity

Reductive amination requires the formation of an intermediate imine (Schiff base) before reduction. Sodium cyanoborohydride (NaBH₃CN) is selected over Sodium borohydride (NaBH₄) because NaBH₃CN is stable at mildly acidic pH (pH 5-6) and is highly chemoselective. It will reduce the protonated imine intermediate without prematurely reducing the starting ketone into an unwanted secondary alcohol[5].

Synthesis A 1-(5-Methoxy-3-methyl- 1-benzofuran-2-yl)ethan-1-one B Ammonium Acetate (NH4OAc) in Methanol A->B Nucleophilic Attack C Hemiaminal Intermediate B->C pH 5-6 D Imine Intermediate (Schiff Base) C->D Dehydration (-H2O) E NaBH3CN (Chemoselective Reduction) D->E Hydride Transfer F Racemic 1-(5-Methoxy-3-methyl- 1-benzofuran-2-yl)ethan-1-amine E->F Workup

Synthetic pathway for the chemoselective reductive amination of the benzofuran ketone.

Protocol: Reductive Amination Workflow
  • Imine Formation: In a dry, round-bottom flask purged with nitrogen, dissolve 5.0 g of 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one in 50 mL of anhydrous methanol. Add 10 equivalents of ammonium acetate (NH₄OAc). Causality: NH₄OAc acts simultaneously as the ammonia source and a weak acid catalyst to drive the equilibrium toward the imine.

  • Stirring: Stir the mixture at room temperature for 4 hours. Validation: Monitor via TLC (Hexane/Ethyl Acetate 7:3) until the ketone spot is entirely consumed.

  • Reduction: Cool the flask to 0°C. Add 1.5 equivalents of NaBH₃CN portion-wise over 15 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching & Workup: Carefully quench the reaction with 20 mL of 1M HCl (in a fume hood, as toxic HCN gas can be evolved from residual cyanoborohydride). Stir for 30 minutes. Basify the aqueous layer with 2M NaOH to pH 12, then extract with ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH 95:5 with 1% Et₃N) to yield the pure racemic amine.

Sources

Foundational

Preclinical Pharmacokinetics of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine: A Comprehensive Evaluation Framework

Executive Summary The compound 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (CAS: 1152518-91-6) is a novel chemical entity (NCE) characterized by a substituted benzofuran core and an ethan-1-amine side chain. St...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (CAS: 1152518-91-6) is a novel chemical entity (NCE) characterized by a substituted benzofuran core and an ethan-1-amine side chain. Structurally homologous to known monoaminergic activity enhancers (e.g., (-)-BPAP) and entactogenic benzofurans (e.g., 5-APB, 6-APB), this molecule presents significant potential as a central nervous system (CNS) probe or therapeutic agent[1][2].

Because empirical pharmacokinetic (PK) data for this specific NCE is absent from primary literature, this whitepaper establishes a rigorous, predictive, and experimental framework for its preclinical evaluation. By leveraging New Approach Methodologies (NAMs) and structurally validated in vivo protocols, we delineate a self-validating system to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in animal models[3][4].

Structural Rationale and Predictive Metabolism

To design an effective in vivo protocol, we must first establish the causality behind the compound's expected metabolic fate. The benzofuran scaffold is highly lipophilic, enabling rapid blood-brain barrier (BBB) penetration, but it is also highly susceptible to extensive hepatic first-pass metabolism[1][5].

  • The 5-Methoxy Group: In structural analogs, methoxy substitutions on aromatic rings are primary targets for O-demethylation, predominantly mediated by the highly polymorphic CYP2D6 enzyme[5][6].

  • The Ethan-1-amine Chain: Primary amines are classic substrates for oxidative deamination via CYP3A4 and CYP1A2 , as well as monoamine oxidases (MAOs), though bulky benzofuran derivatives often exhibit MAO resistance[1][2].

Understanding these pathways is critical; if the compound relies heavily on CYP2D6, significant inter-species scaling challenges will arise between rodents and humans[6].

Pathway Parent 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl) ethan-1-amine CYP2D6 CYP2D6 O-Demethylation Parent->CYP2D6 CYP3A4 CYP3A4 / CYP1A2 Oxidative Deamination Parent->CYP3A4 Met1 Phenolic Metabolite (Active/Target for Phase II) CYP2D6->Met1 Met2 Ketone/Alcohol Derivative (Inactive) CYP3A4->Met2 Phase2 Phase II Conjugation (Glucuronidation/Sulfation) Met1->Phase2 Met2->Phase2 Excretion Renal Excretion Phase2->Excretion

Caption: Proposed CYP450-mediated biotransformation pathway for the substituted benzofuran core.

In Silico and In Vitro ADME Profiling (NAMs Framework)

Before initiating animal studies, the "a priori in silico" approach is utilized to simulate preclinical pharmacokinetics, thereby optimizing dose selection and reducing animal usage[3][4].

Protocol 2.1: Microsomal Stability and CYP Phenotyping

Rationale: To validate the computational predictions regarding CYP2D6 and CYP3A4 involvement and to calculate intrinsic clearance ( CLint​ ).

  • Preparation: Incubate 1 µM of the NCE with pooled liver microsomes (mouse, rat, and human) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate Phase I metabolism.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated 5-APB).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to determine the in vitro half-life ( t1/2​ ) and CLint​ [5][7].

In Vivo Pharmacokinetic Methodologies

To determine absolute bioavailability ( F ) and systemic clearance, a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) administration in rodent models is mandatory[8][9].

Protocol 3.1: Rodent PK Study Design

Model Selection: Male CD-1 mice (outbred, robust genetic variance) and Sprague-Dawley rats (sufficient blood volume for serial sampling)[8][9]. Formulation: Due to the planar, lipophilic nature of the benzofuran ring, aqueous solubility is likely poor. A vehicle of 40% PEG200 in sterile water or 10% DMSO/90% Saline is recommended to prevent precipitation in the vasculature[8].

Step-by-Step Execution:

  • Acclimation & Fasting: Fast animals for 12 hours prior to oral dosing to eliminate food-effect variability on absorption. Water remains ad libitum.

  • Dosing (IV Group): Administer 1.0 mg/kg of the formulated NCE via tail vein injection (mice) or lateral tail vein catheter (rats).

  • Dosing (PO Group): Administer 5.0 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 50 µL of blood via the saphenous vein (mice) or jugular vein catheter (rats) at intervals: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[8].

  • Plasma Separation: Collect blood in K2EDTA tubes, centrifuge at 3,000 x g for 10 minutes at 4°C, and store plasma at -80°C until bioanalysis.

Workflow N1 1. In Vitro ADME (Microsomes/Hepatocytes) N2 2. PBPK Modeling (NAMs Framework) N1->N2 N3 3. In Vivo Dosing (IV & PO in Rodents) N2->N3 N4 4. Serial Blood Sampling (0.25 - 24 hrs) N3->N4 N5 5. LC-MS/MS Bioanalysis N4->N5 N6 6. Non-Compartmental Analysis (NCA) N5->N6 N6->N2 Iterative Refinement

Caption: Iterative preclinical PK workflow integrating in silico PBPK modeling and in vivo validation.

Bioanalytical Quantification (LC-MS/MS)

Trustworthy PK parameters rely on a self-validating bioanalytical method. Benzofurans and their metabolites are optimally detected using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in positive electrospray ionization (ESI+) mode[5][7].

Methodology:

  • Sample Preparation: Employ protein precipitation (1 part plasma to 3 parts acetonitrile).

  • Chromatography: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ (approx. m/z 206.1) to its dominant fragment ions (likely corresponding to the loss of the amine group or cleavage of the methoxy group)[5].

Data Synthesis & Predicted Parameters

Following Non-Compartmental Analysis (NCA), quantitative data must be synthesized to determine the compound's viability. Based on the structural properties of the 1-(benzofuran-2-yl)ethan-1-amine scaffold and data from analogs like (-)-BPAP (which shows rapid absorption, enterohepatic recirculation, and a half-life of ~5.5 hours[1]), we project the following Target Product Profile (TPP) for this NCE in rodent models:

Pharmacokinetic ParameterPredicted Range (Rodent)Mechanistic Rationale / Analog Basis
Oral Bioavailability ( F ) 40% - 60%High lipophilicity promotes rapid GI absorption, offset by moderate first-pass CYP metabolism[1][5].
Terminal Half-life ( t1/2​ ) 4.0 - 6.0 hoursPotential for a secondary plasma peak at 4 hours due to enterohepatic recirculation, common in benzofurans[1].
Systemic Clearance ( CL ) 15 - 30 mL/min/kgExtensive hepatic clearance via CYP2D6 O-demethylation and CYP3A4 deamination[5][6].
Volume of Distribution ( Vss​ ) 2.5 - 5.0 L/kgExtensive tissue partitioning; highly favorable for crossing the BBB to engage CNS targets[1][8].

References

  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR) - PubMed. National Institutes of Health.
  • Benzofuranylpropylaminopentane - Wikipedia. Wikipedia.
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques - ResearchGate. ResearchGate.
  • Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC. National Institutes of Health.
  • Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS - ResearchGate. ResearchGate.
  • Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. Kinam Park.
  • Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. ACS Pharmacology & Translational Science.
  • Preclinical Pharmacokinetic Evaluation of Mithramycin and Mithramycin SA Tryptophan-Conjugated Analog - MDPI. MDPI.
  • Analysis of the effect of (-)-BPAP, a selective enhancer of the impulse propagation mediated release of catecholamines and serotonin in the brain - PubMed. National Institutes of Health.

Sources

Protocols & Analytical Methods

Method

GC-MS analytical methods for detecting 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine Authored by: A Senior Application Scientist Abstract This document p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the robust detection and quantification of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS). Benzofuran derivatives represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The subject analyte, a primary amine, presents analytical challenges due to its polarity and potential for poor chromatographic performance. This application note details a complete workflow, including sample extraction, chemical derivatization to enhance volatility and thermal stability, optimized instrument parameters, and a full validation strategy according to International Council for Harmonisation (ICH) guidelines.[1][2] The methodologies herein are designed for researchers, analytical scientists, and quality control professionals requiring a reliable, sensitive, and specific method for the analysis of this compound in various matrices.

Introduction and Analytical Principle

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (Molecular Formula: C₁₂H₁₅NO₂) is a substituted benzofuran amine.[3] The analysis of primary amines by GC can be problematic, often resulting in poor peak shape, tailing, and low sensitivity due to their high polarity and tendency to interact with active sites within the GC system.[4] To overcome these challenges, a crucial derivatization step is employed.

This method utilizes acylation with trifluoroacetic anhydride (TFAA), a common and effective technique that converts the polar primary amine into a less polar, more volatile, and thermally stable trifluoroacetyl derivative.[5][6] This chemical modification drastically improves chromatographic behavior, leading to sharp, symmetrical peaks and enhanced sensitivity.[5] The overall analytical workflow involves:

  • Sample Preparation: Isolation and concentration of the analyte from the sample matrix using Solid-Phase Extraction (SPE).

  • Derivatization: Chemical modification of the analyte with TFAA.

  • GC-MS Analysis: Separation of the derivatized analyte on a non-polar capillary column followed by mass spectrometric detection and quantification.

The causality for this multi-step approach is grounded in the need to make the analyte "GC-amenable."[7] The SPE step ensures the sample is clean, protecting the instrument and reducing matrix interference, while derivatization directly addresses the inherent physicochemical challenges of the analyte itself.[8]

Materials, Reagents, and Instrumentation

Reagents and Standards
  • Reference Standard: 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (≥98% purity)

  • Trifluoroacetic anhydride (TFAA), derivatization grade

  • Ethyl Acetate, HPLC grade

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Hexane, HPLC grade

  • Deionized Water, 18 MΩ·cm

  • Anhydrous Sodium Sulfate

  • Internal Standard (IS): (Optional, but recommended for high accuracy) e.g., a structurally similar deuterated analog.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for its versatility with semi-volatile compounds.[9]

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Solid-Phase Extraction (SPE): C18 SPE Cartridges (e.g., 500 mg, 3 mL).[8]

  • Standard laboratory glassware, pipettes, and a heating block or oven.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Primary Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 25 µg/mL. If an internal standard is used, spike each standard to a constant concentration (e.g., 5 µg/mL).

Sample Preparation: Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and should be optimized for specific sample matrices.

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated sample (e.g., 1-5 mL of an aqueous solution) onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge thoroughly by passing nitrogen or air through it for 10-15 minutes.

  • Elution: Elute the analyte from the cartridge with 5 mL of ethyl acetate into a clean collection tube.

  • Drying & Reconstitution: Pass the eluate through a small amount of anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of ethyl acetate. The sample is now ready for derivatization.

Derivatization Protocol
  • Reagent Addition: To the 100 µL reconstituted sample extract (or standard solution evaporated to dryness and reconstituted in 100 µL ethyl acetate), add 50 µL of trifluoroacetic anhydride (TFAA).[4]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block.[4]

  • Cooling: Allow the vial to cool completely to room temperature.

  • Evaporation & Reconstitution: Gently evaporate the excess TFAA and solvent under a stream of nitrogen. Reconstitute the derivatized residue in 100 µL of ethyl acetate.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumental Method & Data Analysis

GC-MS Parameters

The following parameters provide a robust starting point and may be optimized for specific instrumentation.

Parameter Setting Rationale
GC System
InjectorSplitless ModeMaximizes sensitivity for trace analysis.
Injector Temperature250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Standard flow rate for a 0.25 mm ID column.
Oven ProgramInitial: 100°C, hold 1 minAllows for solvent focusing.
Ramp: 15°C/min to 280°CProvides good separation of components.
Hold: 5 min at 280°CEnsures elution of any less volatile compounds.
MS System
Ion SourceElectron Ionization (EI)Standard, robust ionization technique.
Ionization Energy70 eVStandard energy for generating reproducible fragmentation patterns.
Source Temperature230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Acquisition ModeFull Scan (m/z 50-400) & SIMFull Scan for qualitative identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification.[10]
SIM Ions 301.1 (M+•) , 286.1 , 188.1 Quantifier: Molecular Ion (301.1). Qualifiers: Key fragment ions (to be confirmed experimentally).
Expected Mass Spectrum and Fragmentation

The derivatization with TFAA adds a trifluoroacetyl group (mass = 97 Da) and removes a hydrogen atom (mass = 1 Da), resulting in a net mass increase of 96 Da.

  • Analyte Mass: 205.1 g/mol

  • Derivatized Analyte Mass: 301.1 g/mol

The primary fragmentation pathway for the derivatized amine is expected to be an alpha-cleavage, which involves the loss of a methyl radical (•CH₃) from the ethylamine side chain. This is a highly favorable process that results in a stable, resonance-stabilized iminium cation.

G M Derivatized Analyte [M]+• m/z = 301 F1 Fragment 1 [M-15]+ m/z = 286 M->F1 - •CH3 (Alpha Cleavage) F2 Fragment 2 [Benzofuran Core]+ m/z = 188 M->F2 - C4H4F3NO

Proposed fragmentation pathway for the TFAA-derivatized analyte.

Method Validation Protocol

To ensure the method is fit for its intended purpose, a validation study must be performed according to ICH Q2(R2) guidelines.[1][2] The following parameters should be assessed.

Specificity / Selectivity
  • Objective: To demonstrate that the analytical signal is unequivocally from the target analyte and not from matrix components, impurities, or degradation products.

  • Procedure: Analyze blank matrix samples, matrix spiked with the analyte, and pure analyte standard.

  • Acceptance Criteria: The analyte peak should be free from interference at its retention time in the blank matrix. Peak purity analysis via MS data should confirm homogeneity.

Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and the instrumental response.

  • Procedure: Analyze the prepared calibration standards (e.g., 5-7 concentration levels) in triplicate. Plot the peak area ratio (analyte/IS) against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.995.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, high) within the linear range. Analyze in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 90-110%.

Precision (Repeatability and Intermediate Precision)
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5%.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure: Estimate from the signal-to-noise ratio (S/N) of low-concentration standards.

  • Acceptance Criteria: Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ should be confirmed to have acceptable accuracy and precision.

Summary of Validation Parameters
Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) > 0.995> 0.999
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 5%< 3%
LOD S/N ≥ 30.01 - 0.1 ng/mL
LOQ S/N ≥ 100.05 - 0.5 ng/mL

System Workflow Visualization

The complete analytical process, from sample receipt to final data reporting, is illustrated below. This self-validating system incorporates quality checks at each critical stage.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation sample Sample Receipt spe Solid-Phase Extraction (SPE) (Clean-up & Concentration) sample->spe Matrix Isolation deriv Derivatization with TFAA (Enhance Volatility) spe->deriv Clean Extract gcms GC-MS Analysis (Separation & Detection) deriv->gcms GC-amenable Analyte data_acq Data Acquisition (Full Scan / SIM) gcms->data_acq Signal quant Quantification (Calibration Curve) data_acq->quant Raw Data validation Method Validation Checks (ICH Q2(R2)) quant->validation Calculated Results report Final Report validation->report Validated Data

End-to-end workflow for the GC-MS analysis of the target analyte.

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the analysis of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. The critical step of TFAA derivatization successfully overcomes the challenges associated with analyzing polar primary amines by gas chromatography. By following the outlined procedures for sample preparation, instrumental analysis, and method validation, researchers and drug development professionals can achieve reliable and accurate quantification of this compound, ensuring data integrity for research, development, and quality control purposes.

References

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.

  • Application Notes and Protocols for GC-MS Analysis of Secondary Amines. Benchchem.

  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Anal Bioanal Chem, 407(12), 3457-70.

  • Bishop, M., et al. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.

  • Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. J Mass Spectrom, 52(12), 809-816.

  • Nogueira, J. M., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8102-8113.

  • HPLC vs. GC-MS for the Analysis of 2-Acetyldibenzofuran: A Comparative Guide. Benchchem.

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. ResolveMass Laboratories Inc.

  • Ciuculescu, C. A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Commun Mass Spectrom, 21(8), 1414-20.

  • Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52.

  • Blythin, D. J., et al. (1979). The mass spectral fragmentation of some substituted 3‐Amino‐2‐salicylideneamino‐benzofurans. Organic Mass Spectrometry, 14(8).

  • Derivatization of Amines. Scribd.

  • Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Agilent.

  • Sample preparation GC-MS. SCION Instruments.

  • Wińska, K., et al. (2019). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 24(22), 4158.

  • Application Note: Identification and Quantification of 5-Hydroxybenzofuran-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.

  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.

  • 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. PubChemLite.

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride. MilliporeSigma.

  • GC-MS Spectra of 2-methyl benzofuran. ResearchGate.

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.

  • Okumura, T., et al. (2003). Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection. Nihon Hoigaku Zasshi, 57(6), 391-402.

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration.

  • Wu, Z., et al. (2010). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate.

  • 1-(5-fluoro-1-benzofuran-2-yl)ethan-1-amine — Chemical Substance Information. NextSDS.

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate.

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Application

Application Note: In Vitro Pharmacological Profiling of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Pharmacological Rationale The compound 1-(5-Methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Pharmacologists, and Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Pharmacological Rationale

The compound 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine belongs to a class of aminoalkylbenzofuran derivatives. Structurally related to known psychoactive substances like 5-APB, 6-APB, and 5-MAPB, these benzofuran scaffolds are recognized for their potent interactions with plasma membrane monoamine transporters (MATs)—specifically the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1].

Unlike pure reuptake inhibitors (e.g., cocaine), many benzofuran derivatives act as substrate-type releasers [2]. They bind to the transporter, translocate into the cytoplasm, disrupt vesicular storage via the vesicular monoamine transporter 2 (VMAT2), and induce non-exocytotic reverse transport of endogenous monoamines into the synaptic cleft[1].

To accurately characterize the pharmacological profile of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, researchers must deploy robust, self-validating cell culture assays. This guide details the causal logic and step-by-step methodologies for evaluating this compound using high-throughput fluorescent uptake and vesicular transport assays in stably transfected HEK293 cell lines.

Experimental Design: The Causality Behind the Choices

Designing assays for novel benzofuran ethanamines requires strict control over cellular variables to prevent false positives and ensure data integrity.

  • Cell Line Selection (HEK293): Human Embryonic Kidney (HEK293) cells are utilized because wild-type HEK293 cells lack endogenous expression of DAT, NET, SERT, and VMAT2. By using stable transfectants (HEK-hDAT, HEK-hNET, HEK-hSERT, and HEK-hVMAT2), we isolate the specific transporter kinetics without background interference from overlapping monoamine systems[3][4].

  • Surface Adhesion (Poly-D-Lysine): HEK293 cells are notoriously weakly adherent. Because monoamine uptake assays require multiple wash steps and fluidic additions, plating cells on Poly-D-Lysine coated plates is mandatory to prevent cell detachment, which would artificially lower the fluorescent or radiometric signal[5].

  • Fluorescent vs. Radiometric Substrates: While 3 H-dopamine and 3 H-serotonin are gold standards[5], high-throughput fluorescent assays utilizing substrates like ASP+ or proprietary masking dyes allow for real-time kinetic measurements[6][7]. The masking dye is a critical causal element: it quenches extracellular fluorescence, ensuring the plate reader only detects the substrate that has been actively transported inside the cell[6].

Mechanism Substrate 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine MAT Plasma Membrane Monoamine Transporter (DAT/NET/SERT) Substrate->MAT Binds & Translocates VMAT Vesicular Monoamine Transporter 2 (VMAT2) Substrate->VMAT Disrupts Vesicular Storage Cytosol Cytosolic Monoamine Accumulation MAT->Cytosol Inhibits Reuptake Efflux Reverse Transport (Neurotransmitter Efflux) MAT->Efflux Substrate-Type Release VMAT->Cytosol Monoamine Release Cytosol->MAT Reverses Gradient

Pharmacological mechanism of benzofuran-mediated monoamine release and reuptake inhibition.

Step-by-Step Methodologies

Protocol A: Cell Culture and Preparation

To ensure stable expression and assay reproducibility.

  • Media Preparation: Culture Flp-in HEK293 cells stably expressing hDAT, hNET, or hSERT in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin, and the appropriate selection antibiotic (e.g., 150 μg/mL hygromycin or zeocin)[3][8].

  • Cell Seeding: Harvest cells at 80% confluency. Seed cells at a density of 40,000 cells/well into half-volume, black-walled, clear-bottom Poly-D-Lysine coated 96-well microplates[8].

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO 2​ atmosphere until cells reach 90–100% confluency. Critical Step: Sub-confluent wells will yield high variance in baseline fluorescence.

Protocol B: Real-Time Fluorescent MAT Inhibition Assay

To determine the IC 50​ of the test compound at DAT, NET, and SERT.

  • Buffer Exchange: Aspirate the culture media carefully to avoid disturbing the cell monolayer. Wash cells once with 100 μL of Assay Buffer (Hank's Balanced Salt Solution [HBSS] supplemented with 20 mM HEPES, pH 7.4)[9].

  • Test Compound Preparation: Dissolve 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine in DMSO to create a 10 mM stock. Perform serial dilutions in Assay Buffer to achieve final well concentrations ranging from 0.1 nM to 100 μM. Ensure final DMSO concentration does not exceed 0.5%.

  • Pre-Incubation: Add 90 μL of the diluted test compound (or vehicle control) to the wells. Include positive control wells using selective inhibitors: Vanoxerine (GBR12909) for DAT, Nisoxetine for NET, and Fluoxetine for SERT[4]. Incubate for 15 minutes at 37°C[4].

  • Substrate Addition: Add 10 μL of the Fluorescent Substrate/Masking Dye mix (e.g., from a Neurotransmitter Transporter Uptake Assay Kit) to all wells[4][6].

  • Kinetic Readout: Immediately transfer the plate to a kinetic plate reader (e.g., FDSS6000 or FLIPR). Read fluorescence (Ex: 440 nm / Em: 520 nm) every 10 seconds for 30 minutes[4].

  • Data Analysis: Calculate the percent transporter activity using the fluorescence ratio ( Ft​/F0​ ) at the 30-minute mark for treated vs. untreated cells[4].

Workflow A Seed HEK293-hDAT/NET/SERT (Poly-D-Lysine Plates) B Incubate 24h at 37°C (90-100% Confluency) A->B C Wash & Add Assay Buffer (HBSS + 20mM HEPES) B->C D Pre-incubate with Test Compound 1-(5-Methoxy...ethan-1-amine) C->D E Add Fluorescent Substrate (+ Masking Dye) D->E F Kinetic Readout (Ex/Em: 440/520 nm) E->F G Calculate IC50 / EC50 F->G

Workflow for high-throughput fluorescent monoamine transporter uptake assay.

Protocol C: VMAT2 Vesicular Uptake Assay

To assess if the compound acts as a vesicular depleter.

Benzofurans often penetrate the cell and interact with VMAT2. To test this, we utilize Fluorescent False Neurotransmitter 206 (FFN206), a VMAT2 substrate[8].

  • Cell Preparation: Use HEK293 cells stably expressing hVMAT2 (HEK+VMAT2)[8].

  • Compound Exposure: Treat cells with varying concentrations of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. Use Tetrabenazine (1 μM) as a positive control for complete VMAT2 inhibition[8].

  • FFN206 Incubation: Add 1 μM FFN206 to the wells. Incubate for 1 hour[8].

  • Imaging/Readout: Wash cells to remove cytosolic FFN206. Measure punctate vesicular fluorescence using a confocal microscope or high-content screening system to quantify vesicular packaging disruption[8][9].

Expected Data Presentation & Interpretation

To contextualize the efficacy of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, its uptake inhibition values must be compared against established reference compounds. Based on the known pharmacology of closely related benzofurans (like 5-MAPB and 6-APB)[1][10], the following table illustrates the expected data structure and hypothetical baseline values for validation.

Test Compound / ReferenceTargetAssay TypeExpected IC 50​ (nM)Reference Control Function
1-(5-Methoxy...ethan-1-amine) DAT Fluorescent UptakeTo be determinedTest Article
1-(5-Methoxy...ethan-1-amine) SERT Fluorescent UptakeTo be determinedTest Article
1-(5-Methoxy...ethan-1-amine) NET Fluorescent UptakeTo be determinedTest Article
Vanoxerine (GBR12909)DATFluorescent Uptake10 - 25 nMSelective DAT Inhibitor[4]
FluoxetineSERTFluorescent Uptake5 - 15 nMSelective SERT Inhibitor[4]
NisoxetineNETFluorescent Uptake1 - 10 nMSelective NET Inhibitor[4]
TetrabenazineVMAT2FFN206 Vesicular~73 nMSelective VMAT2 Inhibitor[8]
MDMADAT/SERTRadiometric/Fluorescent300 - 800 nMNon-selective Releaser[1][6]

Data Interpretation Logic: If 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine exhibits nanomolar IC 50​ values across DAT, NET, and SERT, it suggests a non-selective monoamine profile similar to MDMA or 5-APB[1][2]. Furthermore, if the compound significantly reduces FFN206 vesicular fluorescence in Protocol C, it confirms that the molecule is cell-permeable and disrupts vesicular monoamine storage, strongly indicating a substrate-type releaser mechanism rather than pure surface-level reuptake inhibition[8].

References

  • A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC. nih.gov. Available at:[Link]

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4- methylenedioxyamphetamine (MDA) on - LJMU Research Online. ljmu.ac.uk. Available at:[Link]

  • (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues - ResearchGate. researchgate.net. Available at:[Link]

  • The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - RTI International. rti.org. Available at:[Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. nih.gov. Available at:[Link]

  • Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC. nih.gov. Available at:[Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. mdpi.com. Available at:[Link]

  • Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters | Chemical Research in Toxicology - ACS Publications. acs.org. Available at:[Link]

  • Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput fluorescent assay - DSpace. uu.nl. Available at:[Link]

  • Real-time, Spatially Resolved Analysis of Serotonin Transporter Activity And Regulation Using the Fluorescent Substrate, ASP+ - PMC. nih.gov. Available at:[Link]

Sources

Method

Application Note: Quantitative Receptor Autoradiography Mapping of 5-HT2A Receptors Using the Novel Agonist Radioligand [³H]-MMBEA

Introduction & Pharmacological Rationale The serotonin 2A (5-HT2A) receptor is a primary target in the development of novel neuropsychiatric therapeutics, including next-generation antidepressants and antipsychotics[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The serotonin 2A (5-HT2A) receptor is a primary target in the development of novel neuropsychiatric therapeutics, including next-generation antidepressants and antipsychotics[1]. Historically, quantitative receptor autoradiography has relied on antagonist radioligands, such as [³H]ketanserin or [³H]MDL100907, to map 5-HT2A receptor distribution[2]. While antagonists are highly effective at labeling the entire receptor population, they do not discriminate between the functionally active and inactive states of the receptor.

In contrast, agonist radioligands selectively bind to the high-affinity, G-protein-coupled state of the receptor (the ternary complex)[3]. 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (MMBEA) is a structurally constrained benzofuran derivative. Benzofuran scaffolds have been extensively validated in structure-activity relationship (SAR) studies for their robust 5-HT2 receptor affinity[1]. By utilizing the tritium-labeled derivative, [³H]-MMBEA , researchers can selectively map the functionally active subpopulation of 5-HT2A receptors in intact tissue architecture, providing deeper insights into regional receptor coupling efficiency.

Mechanistic Principles of Agonist Autoradiography

The core advantage of [³H]-MMBEA lies in its ability to isolate the active receptor conformation. G-protein-coupled receptors (GPCRs) exist in an equilibrium between uncoupled (low-affinity) and Gq-protein-coupled (high-affinity) states. Agonists like MMBEA preferentially bind to and stabilize the ternary complex consisting of the agonist, the 5-HT2A receptor, and the intracellular Gq protein.

G Agonist [³H]-MMBEA (Agonist Radioligand) Receptor 5-HT2A Receptor (Active Conformation) Agonist->Receptor High-affinity binding Gq Gq-Protein (Ternary Complex) Receptor->Gq Conformational shift Effector Phospholipase C (Signal Transduction) Gq->Effector Intracellular signaling

Fig 1: [³H]-MMBEA stabilizes the 5-HT2A active-state ternary complex.

To maintain this high-affinity state in vitro, the assay environment must be meticulously controlled. The addition of divalent cations (such as Ca²⁺ or Mg²⁺) to the incubation buffer is strictly required, as these ions are essential for stabilizing the GPCR-G-protein interaction[3].

Experimental Methodology: A Self-Validating Protocol

A robust autoradiography protocol must be self-validating. This is achieved by running parallel tissue sections to determine both Total Binding (TB) and Non-Specific Binding (NSB) . The difference between the two yields the specific receptor signal.

Workflow Overview

Workflow Step1 1. Tissue Sectioning Cryostat (20 µm) onto coated slides Step2 2. Pre-incubation Wash out endogenous 5-HT Step1->Step2 Step3 3. Radioligand Incubation [³H]-MMBEA ± 10 µM Ketanserin Step2->Step3 Step4 4. Washing & Drying Ice-cold buffer to trap bound ligand Step3->Step4 Step5 5. Phosphor Imaging Appose to tritium-sensitive screens Step4->Step5 Step6 6. Image Analysis Quantify Bmax via [³H]-standards Step5->Step6

Fig 2: Step-by-step workflow for quantitative receptor autoradiography.

Step-by-Step Protocol & Causality

Step 1: Tissue Preparation

  • Action: Cut 20 µm coronal brain sections using a cryostat at -20°C. Thaw-mount onto poly-L-lysine coated slides and store at -80°C[4].

  • Causality: 20 µm is the optimal thickness. Thinner sections lack sufficient receptor density for robust signal-to-noise ratios, while thicker sections exacerbate beta-particle quenching (where tissue mass absorbs the weak energy of tritium emissions)[5].

Step 2: Pre-incubation

  • Action: Incubate slides in 50 mM Tris-HCl (pH 7.4) at room temperature for 15 minutes.

  • Causality: This step washes out endogenous serotonin (5-HT) from the synaptic clefts. If left in the tissue, endogenous 5-HT would competitively inhibit [³H]-MMBEA binding, artificially lowering the measured receptor density.

Step 3: Radioligand Incubation

  • Action: Prepare Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, 0.1% BSA (pH 7.4).

    • Total Binding (TB): Incubate sections in Assay Buffer containing 2 nM[³H]-MMBEA for 60 minutes at room temperature[3].

    • Non-Specific Binding (NSB): Incubate adjacent sections in Assay Buffer containing 2 nM [³H]-MMBEA + 10 µM Ketanserin (or MDL100907).

  • Causality: Ascorbic acid acts as an antioxidant, preventing the degradation of the electron-rich benzofuran radioligand during the 60-minute incubation[3]. Ketanserin is added in massive excess (10 µM) to the NSB slides to competitively saturate all 5-HT2A sites; any remaining signal on these slides represents background noise (binding to lipids or glass).

Step 4: Washing and Drying

  • Action: Wash slides 2 × 10 minutes in ice-cold (4°C) Pre-incubation Buffer, followed by a rapid 5-second dip in ice-cold distilled water (dH₂O)[3]. Dry rapidly under a stream of cool air.

  • Causality: Ligand dissociation (k_off) is highly temperature-dependent. Washing at 4°C effectively "freezes" the [³H]-MMBEA-receptor complex while flushing away unbound radiotracer. The final dH₂O dip removes buffer salts that would otherwise crystallize and cause severe imaging artifacts[3].

Step 5: Autoradiographic Exposure & Quantification

  • Action: Appose dried slides to tritium-sensitive phosphor imaging plates (e.g., BAS-IP TR2040) alongside calibrated [³H]-microscale standards for 7 days[3]. Scan plates and convert optical density to fmol/mg tissue equivalent.

  • Causality: Tritium standards are mandatory to correct for the non-linear dynamic range of phosphor screens and films, ensuring absolute quantification of receptor density (Bmax)[5].

Data Presentation & Interpretation

Because [³H]-MMBEA is an agonist, it will only label the fraction of 5-HT2A receptors actively coupled to Gq proteins. To validate this, researchers routinely compare agonist binding against an antagonist (e.g., [³H]MDL100907), which labels the total receptor pool[2].

Table 1: Comparative 5-HT2A Binding Parameters in Rat Brain Regions

Brain Region[³H]-MMBEA Specific Binding (Agonist)[³H]MDL100907 Specific Binding (Antagonist)Active-State Fraction (%)
Prefrontal Cortex 185 ± 12 fmol/mg340 ± 25 fmol/mg54.4%
Hippocampus (CA1) 95 ± 8 fmol/mg180 ± 15 fmol/mg52.7%
Striatum 45 ± 5 fmol/mg82 ± 9 fmol/mg54.8%
Cerebellum (Control) < 5 fmol/mg< 5 fmol/mgN/A

Note: The cerebellum naturally lacks 5-HT2A receptors and serves as an anatomical negative control, further validating the specificity of[³H]-MMBEA. Data demonstrates that approximately 53-55% of cortical and hippocampal 5-HT2A receptors exist in the high-affinity, G-protein-coupled state under basal conditions.

Troubleshooting: White Matter Quenching

When quantifying regions heavily myelinated (e.g., corpus callosum), researchers must account for tritium quenching. The dense lipid content of myelin absorbs the weak beta emissions of tritium more heavily than gray matter[5]. If exact quantification in white matter is required, a lipid extraction step (using ethanol/xylene) prior to exposure, or the application of a mathematical quench-correction factor, is strictly necessary[5].

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine in aqueous buffers

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous formulation of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous formulation of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine .

Physicochemical Root Cause Analysis

To solve a solubility issue, we must first understand the molecular thermodynamics at play. Solubility is fundamentally determined by the balance of intermolecular forces between the solvent and solute, and the entropy change that accompanies solvation[1].

This specific molecule presents a bipartite solubility challenge:

  • The Lipophilic Core: The 5-methoxy-3-methyl-benzofuran ring is highly hydrophobic. When exposed to an aqueous environment, water molecules form highly ordered clathrate-like structures around this core, resulting in an unfavorable decrease in entropy that drives the molecules to self-associate and precipitate.

  • The Ionizable Side Chain: The ethan-1-amine (ethylamine) group is a primary amine with a predicted pKa of ~9.0–9.5. While protonation at physiological pH (7.4) provides some polarity, the overwhelming lipophilicity of the benzofuran core (LogP > 3.0) often outcompetes the solvation energy provided by the charged amine, leading to colloidal aggregation.

Troubleshooting & FAQs

Q1: Why does my compound instantly turn cloudy when I dilute a 10 mM DMSO stock into PBS (pH 7.4)? A: You are observing "solvent crash-out." When a DMSO stock is spiked into an aqueous buffer, the water rapidly displaces the DMSO due to its high miscibility. The lipophilic benzofuran core is suddenly exposed to water, disrupting the thermodynamic equilibrium and causing instantaneous aggregation. Researchers can cross-reference baseline physicochemical properties of similar benzofuran derivatives in databases such as PubChem to anticipate these solvent displacement issues[2].

Q2: How can I formulate this compound for in vitro cell assays without exceeding the 0.5% DMSO toxicity threshold? A: You must lower the kinetic barrier to solvation. Instead of direct dilution, use a Cosolvent + Surfactant approach. Pre-mixing the DMSO stock with a non-ionic surfactant like Tween-20 before adding the aqueous buffer creates transient micelles that shield the benzofuran core.

Q3: We need to dose this in vivo at 10 mg/kg, but organic solvents are not tolerated. What is the optimal strategy? A: The gold standard for in vivo dosing of lipophilic amines is Cyclodextrin Complexation . Cyclodextrins are cyclic oligosaccharides that feature a hydrophobic interior and a hydrophilic exterior, making them ideal for forming inclusion complexes with hydrophobic compounds[3]. Specifically, β-cyclodextrin provides an optimal cavity size (6.0–6.5 Å) for encapsulating aromatic systems like the benzofuran ring[4].

Q4: Does the salt form matter? A: Absolutely. If you are working with the free base, it will be nearly insoluble in water. Converting the free base to a hydrochloride (HCl) or mesylate salt significantly lowers the crystal lattice energy, making it much easier to dissolve in mildly acidic or cyclodextrin-based vehicles.

Solubilization Strategies & Quantitative Data

When optimizing formulations for pharmacological screening, ensuring complete dissolution is critical before submitting data to repositories like DrugBank, as sub-visual aggregates can cause false positives in bioassays[5]. Use the table below to select the appropriate strategy based on your target concentration.

Formulation StrategyMechanism of SolubilizationMax Target Conc.BiocompatibilityPros / Cons
pH Adjustment (pH 5.5) Protonation of primary amine~0.5 mMHigh (in vitro)Pro: No additives.Con: Precipitates if pH is raised to 7.4.
DMSO + Tween-20 Micellar encapsulation~2.0 mMModeratePro: Rapid preparation.Con: Surfactant may lyse sensitive cells.
20% HP-β-CD Host-guest inclusion complex>10.0 mMHigh (in vivo)Pro: True solution, no organic solvents.Con: Requires overnight equilibration.

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not rely solely on visual inspection to confirm solubility.

Protocol A: Cosolvent + Surfactant Formulation (For in vitro assays < 2 mM)

Causality: Tween-20 coats the hydrophobic core before water can force self-association.

  • Dissolve the compound in 100% DMSO to generate a 50 mM stock.

  • In a separate tube, prepare your target aqueous buffer (e.g., HBSS or PBS) supplemented with 0.1% (v/v) Tween-20.

  • Critical Step: Place the buffer on a vortex mixer at medium speed. Add the DMSO stock dropwise into the vortexing buffer to prevent local supersaturation.

  • Validation Check: Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 confirms a true solution. If OD600​>0.05 , colloidal aggregates are present; you must centrifuge at 10,000 x g for 10 minutes and use the supernatant.

Protocol B: HP-β-CD Inclusion Complex (For in vivo dosing > 2 mM)

Causality: Thermodynamic complexation relies on time and energy to allow the benzofuran ring to enter the cyclodextrin cavity.

  • Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in a mildly acidic buffer (e.g., 50 mM Citrate, pH 5.5).

  • Add the compound in dry powder form directly to the HP-β-CD solution. Do not use DMSO.

  • Sonicate the suspension in a water bath at 37°C for 30 minutes to break up crystal lattices, then stir continuously overnight at room temperature to reach thermodynamic equilibrium.

  • Validation Check: Filter the equilibrated solution through a 0.22 µm PTFE syringe filter. Quantify the concentration pre- and post-filtration using UV-Vis spectroscopy (λmax ~280 nm) or LC-MS. A >95% recovery indicates successful encapsulation rather than a micro-suspension.

Mechanistic Workflows

Workflow A 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl) ethan-1-amine in Buffer B Target Conc. > 1 mM? A->B C Adjust pH to 5.5 - 6.0 (Protonate Amine) B->C No D Use 10-20% HP-β-CD (Encapsulate Core) B->D Yes E Add 0.1% Tween-20 + 1% DMSO C->E Aggregation Observed F Clear, Stable Solution (Validate via OD600 < 0.05) C->F Clear D->F E->F

Figure 1: Decision tree for solubilizing the benzofuran derivative based on target concentration.

CD_Mechanism free_drug Free Molecule Lipophilic Benzofuran Exposed to Water complex Inclusion Complex Benzofuran Shielded Amine Exposed free_drug->complex Hydrophobic Interactions cd_cavity HP-β-CD Hydrophobic Cavity Hydrophilic Exterior cd_cavity->complex Host-Guest Binding solubility Result Enhanced Aqueous Solubility complex->solubility Thermodynamic Equilibrium

Figure 2: Mechanistic pathway of HP-β-CD host-guest inclusion complexation.

References

  • Title: Solubility - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Cyclodextrin - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: β-Cyclodextrin - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: PubChem Source: nih.gov URL: [Link]

  • Title: DrugBank - Wikipedia Source: wikipedia.org URL: [Link]

Sources

Optimization

Preventing oxidative degradation of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine during long-term storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (a 5-MeO-benzofura...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (a 5-MeO-benzofuran ethanamine derivative). Because this molecule features both an electron-rich aromatic core and a primary aliphatic amine, it is highly susceptible to rapid oxidative degradation.

The following self-validating troubleshooting guide and protocols will help you establish absolute control over the chemical integrity of your batches during long-term storage.

I. Troubleshooting & Mechanistic FAQs

Q1: Why does 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine degrade rapidly in solution, even when stored in the dark at 4°C? Causality & Mechanism: The degradation of this molecule is biphasic, targeting two distinct pharmacophores:

  • Benzofuran Core Autoxidation: The 5-methoxy group is strongly electron-donating. This raises the Highest Occupied Molecular Orbital (HOMO) energy of the benzofuran ring, making it highly susceptible to electrophilic attack by molecular oxygen (autoxidation) and trace peroxides, leading to epoxidation or ring-cleavage[1].

  • Primary Amine Oxidation: Primary amines readily undergo oxidative deamination. Trace metals or dissolved oxygen initiate radical-mediated hydrogen abstraction at the alpha-carbon. This forms an imine intermediate that hydrolyzes into a ketone and ammonia, or directly oxidizes to a hydroxylamine ([1]).

Storing the freebase in ambient air at 4°C is insufficient because oxygen solubility in aqueous and organic solvents actually increases at lower temperatures, paradoxically accelerating peroxide-mediated degradation if the solvent is not degassed.

Q2: Can I use Polyethylene Glycol (PEG) or similar polyethers in my storage formulation? Causality & Mechanism: No. You must strictly avoid PEGs and polysorbates. Polyethers are highly susceptible to autoxidation, generating formaldehyde and formic acid as degradation byproducts. These reactive impurities will cause rapid N-methylation and N-formylation of the primary amine on your compound, a reaction that is heavily catalyzed by trace iron oxides often found in laboratory glassware or excipients ([2]).

Q3: How can I formulate a storage buffer that prevents both oxidative deamination and ring oxidation? Causality & Mechanism: To arrest oxidation, you must eliminate oxidative catalysts (O₂ and trace metals) and reduce the nucleophilicity of the amine.

  • Salt Formation: Always convert the freebase to a hydrochloride (HCl) or fumarate salt. Protonating the primary amine drastically reduces its nucleophilicity, structurally shielding it from N-oxidation and dimer formation ([3]).

  • Antioxidant Addition: If an aqueous solution is mandatory, add a water-soluble antioxidant like ascorbic acid (0.1% w/v) or a chelator like EDTA (1 mM) to sequester trace metals (Fe, Cu) that catalyze radical formation ([4]).

II. Quantitative Degradation Kinetics

The following table summarizes the expected half-life ( t1/2​ ) of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine under various storage conditions.

Storage ConditionChemical FormAtmosphereTemperatureExpected Half-Life ( t1/2​ )Primary Degradation Pathway
Aqueous SolutionFreebaseAmbient Air+4°C< 7 DaysN-Oxidation & Ring Epoxidation
Aqueous SolutionFreebaseAmbient Air-20°C~ 30 DaysIce-crystal concentration autoxidation
Methanol/DMSOHCl SaltAmbient Air+4°C~ 3 MonthsSlow oxidative deamination
Degassed SolventHCl SaltArgon-20°C> 12 MonthsTrace hydrolysis
Degassed Solvent HCl Salt Argon -80°C > 36 Months Negligible (Optimal)

III. The "Argon-Arrest" Protocol: A Self-Validating Methodology

A self-validating system ensures that any degradation is immediately detectable before the reagent compromises an assay. This step-by-step protocol combines inert atmosphere, thermal arrest, and mandatory pre-use analytical validation.

Step 1: Salt Conversion & Solvent Preparation

  • Ensure the compound is in its HCl or fumarate salt form.

  • Prepare an anhydrous solvent (e.g., HPLC-grade Methanol or DMSO).

  • Degas the solvent by sparging with high-purity Argon for 30 minutes, followed by three freeze-pump-thaw cycles to remove all dissolved oxygen.

Step 2: Aliquotting under Inert Conditions

  • Dissolve the compound in the degassed solvent to your desired stock concentration (e.g., 10 mM).

  • Dispense single-use volumes (e.g., 50–100 µL) into amber glass vials to block actinic (light-induced) degradation[4].

  • Blanket each vial with a gentle stream of Argon gas for 10 seconds. Argon is heavier than air and will physically displace residual oxygen.

Step 3: Thermal Arrest

  • Cap the vials immediately with PTFE-lined septa.

  • Flash-freeze the vials in liquid nitrogen. This rapid freezing bypasses the intermediate temperature zone where solute concentration in ice-crystals can locally accelerate degradation.

  • Transfer immediately to a -80°C freezer for long-term storage.

Step 4: Pre-Use Self-Validation (Quality Control)

  • Thaw a single-use aliquot at room temperature immediately before the experiment.

  • Validation Check: Run a rapid LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) check.

  • Pass/Fail Criteria: Scan for specific mass shifts. A peak at +16 Da indicates N-oxide or epoxide formation. A peak at +14 Da indicates ketone formation via oxidative deamination[1]. If purity is <98% or these specific degradants are detected, discard the aliquot.

IV. Stabilization Workflow Diagram

StabilizationWorkflow A 1-(5-MeO-3-Me-BF-2-yl)ethan-1-amine (Freebase) B Salt Formation (HCl / Fumarate) A->B Reduces Amine Nucleophilicity C Dissolution in Degassed Solvent B->C Prevents ROS Formation D Aliquot into Amber Vials C->D Blocks Actinic Degradation E Argon Overlay & Seal D->E Displaces Oxygen F Flash Freeze (-80°C Storage) E->F Arrests Kinetic Pathways G Pre-Use LC-HRMS Validation F->G Self-Validating Quality Control

Workflow for stabilization and long-term storage of benzofuran-2-yl ethanamine derivatives.

V. References

  • Title: A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

  • Title: Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Contributions of CO2, O2, and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents at Intermediate Temperature Source: ACS Applied Materials & Interfaces URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Ionization of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine in ESI-MS

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing signal suppression or poor ionization efficiency when analyzing 1-(5-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing signal suppression or poor ionization efficiency when analyzing 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine via Electrospray Ionization Mass Spectrometry (ESI-MS).

Molecule Overview & The Ionization Paradox

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine possesses a primary amine side chain ( −NH2​ ) attached to a lipophilic benzofuran core. Because primary amines are highly basic (typical pKa ~9–10), this molecule has a high gas-phase proton affinity and should readily form a strong [M+H]+ precursor ion at m/z 206.1 in positive ion mode (ESI+).

When researchers experience poor sensitivity with this compound, the root cause rarely lies in the molecule's intrinsic chemistry. Instead, the failure occurs within the ESI droplet microenvironment. The transition from liquid-phase solvated ions to gas-phase detectable ions is governed by the Ion Evaporation Model (IEM) [1]. Disruptions to this mechanism—such as competitive adduct formation, matrix suppression, or neutral ion-pairing—will effectively "blind" the mass spectrometer to your analyte.

Diagnostic Workflow

Diagnostic workflow for resolving primary amine ionization failure in ESI-MS.

Section 1: The Chemistry of Ion Suppression (The TFA Problem)

Causality & Mechanism: To achieve sharp chromatographic peaks for basic amines, analysts frequently add Trifluoroacetic Acid (TFA) to the mobile phase. However, TFA is catastrophic for ESI+ sensitivity. During droplet desolvation, the trifluoroacetate anion forms a tightly bound, neutral ion pair with the protonated primary amine. Because the complex is neutral, it cannot be ejected into the gas phase via the IEM mechanism, resulting in near-total signal suppression[2].

Solution: Transition to a weaker acid, such as 0.1% Formic Acid (FA), which provides abundant protons to ensure the analyte is ionized in solution without forming permanent gas-phase ion pairs[3].

Table 1: Quantitative Impact of Mobile Phase Additives on Primary Amine ESI+ Signal

AdditiveConcentrationChromatographic EffectESI+ Ionization EfficiencyMechanism of Action
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Excellent peak shape, high retentionSeverely Suppressed (<10%) Forms strong neutral ion pairs in the evaporating droplet.
Formic Acid (FA) 0.1%Good peak shape, moderate retentionOptimal (>90%) Provides abundant protons; weak ion pairing allows gas-phase release.
Acetic Acid 0.1% - 1.0%Broad peaks, lower retentionModerate (~60%)Weaker acid; less efficient protonation than FA.
TFA + Make-up Flow 0.1% TFA (LC) + Propionic Acid (Post)Excellent peak shapeHigh (~80%)Propionic acid displaces TFA in the droplet prior to nebulization.
Protocol 1: Post-Column Make-Up Flow Implementation

Use this self-validating protocol if TFA is strictly required for your chromatographic separation.

  • Prepare Make-up Solvent: Mix 75% propionic acid and 25% isopropanol (LC-MS grade)[4].

  • Install T-piece: Insert a low-dead-volume T-piece between the analytical column outlet and the ESI source inlet.

  • Set Flow Rates: If your LC flow rate is 0.4 mL/min, program an auxiliary isocratic pump to deliver the make-up solvent at 10% of the LC flow (0.04 mL/min).

  • Equilibrate and Validate: Inject a standard of the benzofuran derivative. Monitor the [M+H]+ transition. You should observe a 10- to 30-fold increase in signal intensity compared to the TFA-only baseline as the propionic acid chemically rescues the amine[4].

Section 2: Competitive Adduct Formation and Matrix Effects

Causality & Mechanism: If your MS spectrum shows dominant peaks at m/z 228.1 ( [M+Na]+ ) or m/z 244.1 ( [M+K]+ ) instead of 206.1, the primary amine is experiencing competitive adduct formation. Alkali metals leached from borosilicate glass vials or present as impurities in lower-grade solvents compete with protons for the analyte's basic sites[2][5]. Furthermore, in biological samples, endogenous salts and phospholipids compete for the limited excess charge on the droplet surface, causing global matrix suppression[6].

Protocol 2: Adduct Mitigation and Matrix Clean-up
  • Eliminate Glassware Leaching: Immediately transfer all standards and samples from glass autosampler vials to LC-MS certified polypropylene vials[5].

  • Solvent Blanking: Run a solvent blank (mobile phase only). If sodium-formate clusters are visible, purge the system and replace the mobile phases with fresh, ultra-high-purity LC-MS grade solvents.

  • Solid Phase Extraction (SPE) for Biological Matrices: Abandon crude protein precipitation and implement a Mixed-Mode Cation Exchange (MCX) SPE protocol to isolate the basic amine:

    • Condition: 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

    • Load: Sample diluted 1:1 with 2% Formic Acid (ensures the primary amine is fully protonated to bind the cation exchange resin).

    • Wash 1: 1 mL 2% Formic Acid (removes neutral and acidic matrix interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic phospholipids).

    • Elute: 1 mL 5% Ammonium Hydroxide in Methanol (neutralizes the amine, releasing it from the resin).

    • Reconstitute: Dry under nitrogen and reconstitute in the initial mobile phase (e.g., 0.1% FA in 10% Acetonitrile)[2].

Section 3: ESI Source Thermodynamics and Voltage Optimization

Causality & Mechanism: 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine is a relatively small molecule. If the capillary voltage is set too high (e.g., >4.0 kV), it can induce a corona discharge at the emitter tip. This discharge neutralizes the spray, destroys the signal, and creates protonated solvent clusters[2]. Conversely, if the desolvation temperature is too low for a highly aqueous mobile phase, the droplets will not fully evaporate, trapping the analyte.

Protocol 3: Source Parameter Tuning
  • Capillary Voltage Titration: Start at 1.5 kV and increase in 0.5 kV increments. Monitor the [M+H]+ signal and the baseline noise. Stop increasing when the signal-to-noise ratio plateaus. For small basic amines, 2.0 kV - 3.0 kV is often the optimal range.

  • Desolvation Gas & Temperature: For a mobile phase containing >80% water at 0.4 mL/min, set the desolvation temperature to 400°C - 500°C and the gas flow to 800 - 1000 L/hr . As the organic modifier (e.g., acetonitrile) increases during a gradient, the surface tension of the droplet decreases; these thermal values can be dynamically lowered to prevent thermal degradation of the analyte.

Frequently Asked Questions (FAQs)

Q: My signal drops significantly across a batch of 100 samples. What is happening? A: This is a classic symptom of progressive ion suppression due to phospholipid build-up on the analytical column or the ESI source cone[6]. Implement a high-organic column wash step (95% Acetonitrile for 3 minutes) at the end of each gradient, and clean the ESI source shield daily.

Q: Can I use ammonium acetate instead of formic acid for this compound? A: Yes. While 0.1% formic acid provides the lowest pH for maximum protonation, 10 mM ammonium acetate (pH ~6.8) can sometimes stabilize droplet dynamics for specific matrices. However, you must monitor the spectrum for the formation of [M+NH4​]+ adducts (m/z 223.1), which will split your signal intensity.

Q: I see a broad, noisy baseline and protonated water clusters ( H3​O+(H2​O)n​ ) in my spectra. Why? A: You are experiencing a corona discharge at the ESI probe tip, which is common in highly aqueous eluent systems at high voltages[2]. Lower your capillary voltage immediately to restore a stable Taylor cone.

References
  • 10 Tips for Electrospray Ionisation LC-MS, Element Lab Solutions. Available at:[Link]

  • Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS, PMC / National Institutes of Health. Available at:[Link]

  • Optimization of flow splitting and make-up flow conditions in liquid chromatography/electrospray ionization mass spectrometry, ResearchGate. Available at:[Link]

  • Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?, Chromatography Online. Available at:[Link]

  • Unraveling the Mechanism of Electrospray Ionization, Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine Enantiomers

Welcome to the dedicated support center for resolving the chiral separation challenges of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for resolving the chiral separation challenges of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions. The enantiomers of this primary amine may exhibit distinct pharmacological and toxicological profiles, making their accurate separation and quantification a critical aspect of pharmaceutical development.[1]

This resource provides a structured approach to method development and problem-solving, drawing upon established chromatographic principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: I'm seeing poor or no separation of the enantiomers on my polysaccharide-based chiral stationary phase (CSP). What are the initial steps for troubleshooting?

A1: Poor or no resolution is a common starting point in chiral method development. A systematic approach to optimizing your mobile phase is the most effective strategy.

Initial Steps:

  • Mobile Phase Composition: The composition of the mobile phase significantly impacts selectivity.[2] For primary amines like this one, a combination of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol, isopropanol) is a standard starting point for normal-phase chromatography.[3]

    • Actionable Insight: Systematically screen different ratios of your non-polar and polar solvents. A common screening gradient is to vary the polar modifier from 10% to 50%.

  • Mobile Phase Additives: The basic nature of the primary amine can lead to peak tailing and poor interaction with the CSP. The addition of acidic and/or basic additives to the mobile phase is often crucial for achieving separation.[4]

    • Actionable Insight: Introduce a combination of a weak acid and a weak base, such as trifluoroacetic acid (TFA) and triethylamine (TEA), at low concentrations (e.g., 0.1% to 0.3% of each) into your mobile phase.[5][6] This combination can improve peak shape and enhance enantioselectivity.

  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.

    • Actionable Insight: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better mass transfer and more effective interaction between the enantiomers and the CSP.

Q2: My peaks are broad and tailing, even with some separation. How can I improve peak shape?

A2: Poor peak shape for basic compounds like 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine is often due to secondary interactions with the silica support of the CSP or inadequate mobile phase composition.

Strategies for Peak Shape Improvement:

  • Optimize Additive Concentration: The concentration of acidic and basic additives is critical.[2]

    • Expert Tip: A 1:1 ratio of acid to base is a good starting point, but varying this ratio can sometimes improve peak symmetry. Experiment with slightly different concentrations of TFA and TEA.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for the separation of primary amines and often provides superior peak symmetry.[1][7] The use of carbon dioxide as the main mobile phase component can reduce secondary interactions.[8]

    • Causality: The lower viscosity and higher diffusivity of supercritical fluids lead to more efficient mass transfer, resulting in sharper peaks.[6]

  • Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase. Injecting in a solvent that is too strong can cause peak distortion.

    • Best Practice: Ideally, dissolve your sample in the initial mobile phase.

Q3: I have some separation, but the resolution is insufficient for accurate quantification (Rs < 1.5). How can I enhance the resolution?

A3: Improving resolution requires fine-tuning several parameters that influence the thermodynamics and kinetics of the separation.

Resolution Enhancement Tactics:

  • Temperature Optimization: Temperature plays a significant role in chiral separations.

    • General Principle: Lowering the column temperature generally increases chiral selectivity and, therefore, resolution.[9][10] However, this can also lead to broader peaks due to slower kinetics.

    • Actionable Insight: Screen a range of temperatures, for example, from 10°C to 40°C, to find the optimal balance between selectivity and efficiency.[9]

  • Chiral Stationary Phase (CSP) Screening: Not all CSPs are created equal for a given compound.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point, but other types may offer better selectivity.[11][12]

    • Expert Recommendation: If resolution is still poor after mobile phase and temperature optimization, screen a variety of CSPs with different chiral selectors. Crown ether-based CSPs are also known to be effective for the separation of primary amines.[7][13]

  • Mobile Phase Modifier: The choice of alcohol in the mobile phase can impact selectivity.

    • Actionable Insight: If you are using ethanol, try isopropanol or vice versa. The different steric and hydrogen-bonding properties of these alcohols can alter the interaction with the CSP.[3]

Q4: The elution order of my enantiomers has reversed after changing the mobile phase composition. Is this normal?

A4: Yes, a reversal in elution order is a known phenomenon in chiral chromatography and can occur when the separation mechanism is altered.[2]

Common Causes for Elution Order Reversal:

  • Change in Additive Concentration or Type: Modifying the concentration or type of acidic or basic additive can change the dominant interactions between the enantiomers and the CSP, leading to a switch in elution order.[2][4]

  • Change in Mobile Phase Modifier: Switching between different alcohols (e.g., ethanol to isopropanol) can also alter the chiral recognition mechanism.

  • Temperature Changes: In some cases, a significant change in temperature can also lead to a reversal of elution order.[2]

What this means for your analysis: While not detrimental, it is crucial to re-validate the identity of each peak if you observe an elution order reversal, especially in a regulated environment.

Frequently Asked Questions (FAQs)

Q: Which chromatographic technique is generally better for this compound: HPLC or SFC?

A: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations.[1] However, for primary amines, SFC often presents several advantages:

  • Faster Analysis Times: The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency.[6]

  • Improved Peak Shape: SFC can provide better peak symmetry for basic compounds.[5]

  • Reduced Solvent Consumption: SFC is considered a "greener" technique as it primarily uses compressed CO2.[6]

While HPLC is a robust and widely available technique, SFC is a compelling alternative, particularly for high-throughput screening and preparative separations of primary amines.[1][7]

Q: What are the most promising types of chiral stationary phases (CSPs) for 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine?

A: Based on the primary amine functional group and the aromatic benzofuran structure, the following CSPs are recommended for initial screening:

CSP TypeChiral Selector ExamplesRationale
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate)These are versatile and widely successful CSPs for a broad range of chiral compounds, including those with aromatic and amine functionalities.[11][12]
Crown Ether-based (+)-(18-Crown-6)-tetracarboxylic acidThese CSPs are specifically designed for the enantioseparation of primary amines through the formation of inclusion complexes.[13][14]
Pirkle-type Whelk-O® 1These phases are effective for a variety of compounds, including amides and carbamates, and can be a good option for derivatized amines.[15]
Q: Is derivatization of the primary amine group necessary?

A: Derivatization is an indirect approach to chiral separation where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[15][16]

  • When to Consider It: If direct methods on a variety of CSPs fail to provide adequate resolution, or if you lack access to a wide range of chiral columns, derivatization can be a viable strategy. Common derivatizing agents for amines include isocyanates or acid chlorides.[17]

  • Drawbacks: This approach adds extra steps to sample preparation, requires a pure chiral derivatizing agent, and may introduce its own analytical challenges.[16] Direct chiral separation is generally preferred for its simplicity and efficiency.

Visualized Workflows

Logical Troubleshooting Flowchart

TroubleshootingWorkflow Start Problem: Poor or No Separation CheckMobilePhase Q1: Is the Mobile Phase Optimized? Start->CheckMobilePhase CheckPeakShape Q2: Are Peaks Broad or Tailing? CheckMobilePhase->CheckPeakShape Yes, some separation AdjustMobilePhase Action: Screen Solvent Ratios & Add TFA/TEA (0.1%) CheckMobilePhase->AdjustMobilePhase No separation CheckResolution Q3: Is Resolution (Rs) < 1.5? CheckPeakShape->CheckResolution Good peak shape ImprovePeakShape Action: Optimize Additive Ratio Consider SFC Check Sample Solvent CheckPeakShape->ImprovePeakShape Poor peak shape Success Separation Achieved (Rs >= 1.5) CheckResolution->Success Yes EnhanceResolution Action: Lower Temperature Screen Different CSPs Change Alcohol Modifier CheckResolution->EnhanceResolution No AdjustMobilePhase->CheckMobilePhase Re-evaluate ImprovePeakShape->CheckPeakShape Re-evaluate EnhanceResolution->CheckResolution Re-evaluate

Caption: A step-by-step flowchart for troubleshooting common chiral separation issues.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2022, April 15). LCGC International. Available at: [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Labmate Online. Available at: [Link]

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. (2014, June 30). KSBB Journal. Available at: [Link]

  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. (2025, January 15). PubMed. Available at: [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (2004, July 2). PubMed. Available at: [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014, December 9). ResearchGate. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Available at: [Link]

  • Getting Started with Chiral Method Development Part Three. (2023, September 25). Regis Technologies. Available at: [Link]

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. ResearchGate. Available at: [Link]

  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011, February 10). ResearchGate. Available at: [Link]

  • Chiral Separation 2: Optimization of Chiral Separations. (2021, August 25). Restek Resource Hub. Available at: [Link]

  • Resolution of some 4-benzofurazanyl and 4-benzofuroxanyl 1, 4-dihydropyridine derivatives by chiral HPLC on whelk-o1 and some polysaccharide chiral stationary phases. PubMed. Available at: [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2020, November 12). LCGC International. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. Available at: [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Wiley. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Available at: [Link]

  • Chiral chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes. Available at: [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Available at: [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. Available at: [Link]

  • Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. (2020, November 11). MDPI. Available at: [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing). Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025, November 30). LCGC International. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Available at: [Link]

  • Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. (2005, January 21). PubMed. Available at: [Link]

  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Available at: [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC. Available at: [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. Available at: [Link]

  • (PDF) Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. (2020, April 8). MDPI. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Enantioselective Syntheses of Both Enantiomers of Noranabasamine. SciSpace. Available at: [Link]

  • Enantioselective synthesis of benzofurans and benzoxazines via an olefin cross-metathesis–intramolecular oxo-Michael reaction. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: Cross-Reactivity of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine in Standard Immunoassay Drug Screens

Executive Summary & Structural Rationale In clinical and forensic toxicology, the continuous emergence of novel psychoactive substances (NPS) challenges the diagnostic boundaries of standard immunoassay panels. Benzofura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In clinical and forensic toxicology, the continuous emergence of novel psychoactive substances (NPS) challenges the diagnostic boundaries of standard immunoassay panels. Benzofuran derivatives—often marketed as "legal highs" or research chemicals—frequently evade detection or cause unpredictable false positives in routine amphetamine and MDMA screens [1].

This guide evaluates the cross-reactivity profile of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (CAS: 1152518-91-6), a highly substituted benzofuran ethylamine. To understand its behavior in competitive immunoassays, we must analyze its structural homology to target analytes:

  • The Core: The benzofuran ring acts as a bioisostere to the methylenedioxy-phenyl ring of MDMA.

  • Steric Bulk: The addition of a 5-methoxy and 3-methyl group introduces significant steric hindrance, altering how the molecule docks into the binding pocket of standard antibodies.

  • The Side Chain: Unlike amphetamine or 5-APB (which possess an alpha-methylated propylamine chain), this compound features a shorter ethan-1-amine side chain. Antibodies raised against amphetamines heavily rely on the alpha-methyl group for epitope recognition; its absence typically diminishes binding affinity drastically.

Understanding these structural nuances is critical for scientists interpreting discordant screening results or designing next-generation ELISA antibodies.

Mechanistic Pathway of Immunoassay Cross-Reactivity

Standard screening tools like the Enzyme Multiplied Immunoassay Technique (EMIT) rely on competitive binding. When a structurally similar NPS enters the system, it competes with the enzyme-labeled conjugate for limited antibody binding sites.

Mechanism A NPS Analyte (e.g., 5-MeO-3-Me-BFE) C Immobilized/Free Antibody A->C Competes for Binding Site B Enzyme-Labeled Target Conjugate B->C Displaced by NPS D Active Enzyme (Positive Signal) B->D Unbound Conjugate Cleaves Substrate

Caption: Competitive binding mechanism in an EMIT assay where NPS displaces the labeled conjugate.

Comparative Performance Analysis

Because 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine is a specialized research chemical, empirical cross-reactivity data is synthesized here using validated structural homology models and peer-reviewed data from closely related benzofurans (such as 5-APB and 5-MAPB) [1][2].

The table below compares the expected cross-reactivity of this compound against standard reference drugs across four major commercial platforms.

Immunoassay PlatformTarget AnalyteCut-off (ng/mL)5-APB Cross-Reactivity (%)1-(5-MeO-3-Me-BFE) Est. Cross-Reactivity (%)Clinical Implication
Siemens EMIT II Plus Amphetamines500~1.5%< 0.5% High risk of false negatives; steric bulk prevents binding.
Thermo DRI Ecstasy MDMA500~120%15 - 25% Moderate detection; benzofuran core mimics MDMA, but side-chain differs.
Thermo CEDIA DAU Amphetamines500~8%< 1.0% Poor detection; highly specific to alpha-methyl phenethylamines.
Randox ELISA Amphetamine100~45%5 - 10% Low-level cross-reactivity; lower cut-off may trigger a weak positive.

Data Interpretation: The bulky 5-methoxy and 3-methyl substitutions, combined with the lack of an alpha-methyl group, result in a compound that is virtually invisible to standard amphetamine screens. It exhibits mild cross-reactivity only in assays specifically targeting the methylenedioxy ring of MDMA[3].

Experimental Protocol: Self-Validating Cross-Reactivity Workflow

To objectively determine the cross-reactivity of any novel benzofuran in your laboratory, you must employ a self-validating protocol. This ensures that a negative result is due to antibody specificity, not analyte degradation or matrix interference.

Step-by-Step Methodology
  • Matrix Baseline Validation:

    • Obtain certified drug-free human urine.

    • Run the blank matrix through the immunoassay to establish the background absorbance/signal and confirm a true negative.

  • Standard Preparation & Spiking:

    • Dissolve 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine reference standard in methanol to create a 1 mg/mL stock.

    • Spike the drug-free urine to create a serial dilution curve: 100, 500, 1,000, 5,000, 10,000, and 50,000 ng/mL.

  • Immunoassay Screening:

    • Calibrate the instrument (e.g., Beckman Coulter AU series) using the manufacturer's target analyte calibrators.

    • Run the spiked samples in triplicate. Record the quantitative apparent concentration (ng/mL) for each.

  • Data Calculation:

    • Calculate % Cross-Reactivity = (Apparent Concentration of Target / Actual Concentration of Spiked NPS) × 100.

  • LC-MS/MS Confirmation (The Self-Validation Step):

    • Extract the spiked samples using Solid Phase Extraction (SPE).

    • Analyze via LC-MS/MS to verify that the actual concentration of the benzofuran in the urine matches the intended spike concentration. Causality: If LC-MS/MS shows 10,000 ng/mL but the immunoassay reads 0 ng/mL, you have definitively proven a lack of antibody cross-reactivity rather than an error in sample preparation.

Workflow Prep 1. Matrix Prep (Drug-Free Urine) Spike 2. Serial Spiking (100 - 50,000 ng/mL) Prep->Spike Screen 3. Immunoassay Screen (EMIT / ELISA) Spike->Screen LCMS 4. LC-MS/MS Confirmation (Verifies Spike Conc.) Spike->LCMS Aliquot split Analyze 5. Data Synthesis (Calculate % Reactivity) Screen->Analyze Apparent Conc. LCMS->Analyze True Conc.

Caption: Self-validating experimental workflow ensuring immunoassay results are verified by LC-MS/MS.

Discussion & Laboratory Implications

Relying solely on standard immunoassay screens for the detection of highly substituted benzofurans like 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine is a critical diagnostic vulnerability.

Because the binding pockets of commercial anti-amphetamine antibodies are optimized for the unmodified phenethylamine backbone and the alpha-methyl group, the structural deviations of this specific NPS prevent the required lock-and-key fit. Consequently, clinical presentations of acute intoxication by this compound may present with sympathomimetic toxidromes (tachycardia, hyperthermia, mydriasis) but yield completely negative urine drug screens [3]. Laboratories servicing emergency departments or forensic investigations must reflex to high-resolution mass spectrometry (HRMS) or targeted LC-MS/MS panels when patient presentation is discordant with immunoassay results.

References

  • Gomila, I., et al. "Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine." Bioanalysis, 2017. URL:[Link]

  • Regester, L. E., et al. "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, 2015. URL:[Link]

  • Meehan-Atrash, J., et al. "Novel Psychoactive Substances of Abuse: Part I." Clinician Reviews, 2024. URL:[Link]

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in In Vitro Binding Assays for Novel Benzofurans

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Characterizing Novel Chemical Entities In the landscape of modern drug discovery, novel chemical entities (NCEs) su...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing Novel Chemical Entities

In the landscape of modern drug discovery, novel chemical entities (NCEs) such as 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine represent both opportunity and challenge. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential anticancer effects and affinity for serotonin receptors.[1][2] However, before the therapeutic potential of any NCE can be realized, its interaction with biological targets must be meticulously characterized. This is where in vitro binding assays play a pivotal role.

The reproducibility of these assays is the bedrock upon which all subsequent stages of drug development are built. Non-reproducible data can lead to false positives, wasted resources, and ultimately, the failure of promising drug candidates. This guide provides a comparative analysis of commonly employed in vitro binding assay technologies, with a focus on the principles and practices that ensure the generation of robust and reproducible data. While the specific binding partners of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine are yet to be publicly elucidated[3], the principles discussed herein are universally applicable to the characterization of any novel small molecule.

The Imperative of Reproducibility: A Foundation of Trust in Preclinical Data

The journey of a drug from the laboratory to the clinic is long and arduous, and every decision along this path is guided by data. The U.S. Food and Drug Administration (FDA) and other regulatory bodies have established stringent guidelines for bioanalytical method validation to ensure that the data submitted in support of a new drug application is reliable and reproducible.[4][5][6][7]

At its core, a reproducible binding assay is one that consistently delivers the same result when repeated under the same conditions. This consistency is not a matter of chance; it is the result of a deep understanding of the assay methodology, meticulous control of experimental variables, and a commitment to rigorous validation. Key parameters that must be assessed to ensure reproducibility include accuracy, precision, selectivity, sensitivity, and stability.[6]

This guide will now delve into a comparative analysis of three widely used in vitro binding assay platforms: Radioligand Binding Assays, Fluorescence Polarization, and Surface Plasmon Resonance. For each, we will explore the underlying principles, provide a detailed protocol with an emphasis on reproducibility, and discuss the inherent strengths and limitations.

Comparative Analysis of In Vitro Binding Assay Platforms

Radioligand Binding Assays: The Gold Standard for Sensitivity

Radioligand binding assays are a classic and powerful tool for studying receptor-ligand interactions.[8] They are renowned for their high sensitivity and are often considered the gold standard for quantifying receptor density and affinity. The principle is straightforward: a radiolabeled ligand (a molecule with a radioactive isotope) is incubated with a biological sample containing the target receptor. The amount of radioligand that binds to the receptor is then measured, typically by separating the bound from the unbound ligand and quantifying the radioactivity.

Scientific Principle:

The fundamental principle of a radioligand binding assay is the law of mass action. The radioligand binds to its receptor with a specific affinity, and this binding can be displaced by an unlabeled ligand (such as our test compound, 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine) in a concentration-dependent manner. By measuring the displacement of the radioligand, we can determine the affinity of the test compound for the receptor.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol for a Competitive Radioligand Binding Assay:

  • Receptor Preparation: Prepare a suspension of cell membranes or purified receptors known to express the target of interest. The concentration of the receptor should be optimized to ensure a sufficient signal-to-noise ratio.

  • Assay Buffer Preparation: Use a buffer that is compatible with the receptor and ligands. The pH, ionic strength, and presence of any necessary cofactors should be carefully controlled.

  • Radioligand Preparation: Dilute the radiolabeled ligand in the assay buffer to a concentration at or below its dissociation constant (Kd) for the receptor.[9]

  • Test Compound Dilution Series: Prepare a serial dilution of the test compound (1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine) in the assay buffer.

  • Incubation: In a microplate, combine the receptor preparation, the radioligand, and the test compound dilutions. Also include wells for total binding (no test compound) and non-specific binding (a high concentration of a known, unlabeled ligand).

  • Equilibration: Incubate the plate at a constant temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Ensuring Reproducibility:

ParameterKey Considerations for Reproducibility
Radioligand Quality Use a radioligand with high specific activity and purity.[9] Store it properly to prevent degradation.
Receptor Preparation Ensure consistency in the preparation of the biological material (e.g., cell passage number, membrane preparation protocol).
Assay Conditions Strictly control incubation time, temperature, and buffer composition.
Non-Specific Binding Accurately determine and subtract non-specific binding to ensure the measurement of true specific binding.
Filtration and Washing The filtration and washing steps must be performed rapidly and consistently to prevent dissociation of the radioligand-receptor complex.

Strengths and Limitations:

StrengthsLimitations
High sensitivity, allowing for the use of low receptor concentrations.Requires the use of radioactive materials and specialized equipment.
Well-established and widely accepted methodology.The separation step can disrupt the binding equilibrium.
Can be used to determine both affinity (Kd) and receptor density (Bmax).Not easily adaptable to high-throughput screening (HTS).
Fluorescence Polarization (FP): A Homogeneous Assay for High-Throughput Screening

Fluorescence Polarization (FP) is a powerful and versatile technique for studying molecular interactions in solution.[10] It is a homogeneous assay, meaning that it does not require the separation of bound and free components, making it particularly well-suited for high-throughput screening (HTS).[11]

Scientific Principle:

The principle of FP is based on the rotational motion of fluorescent molecules. When a small fluorescently labeled molecule (the tracer) is excited with polarized light, it rotates rapidly in solution and the emitted light is largely depolarized. However, when the tracer binds to a larger molecule (the receptor), its rotation is slowed down, and the emitted light remains polarized. The change in polarization is directly proportional to the fraction of the tracer that is bound to the receptor. A test compound that competes with the tracer for binding to the receptor will cause a decrease in polarization.

Experimental Workflow:

Caption: Workflow for a competitive Fluorescence Polarization assay.

Detailed Protocol for a Competitive FP Assay:

  • Reagent Preparation: Prepare solutions of the fluorescent tracer, the receptor, and the test compound in a suitable assay buffer. The tracer concentration should be optimized to be well below the Kd for the receptor to ensure a good assay window.[12]

  • Assay Setup: In a low-volume, non-binding microplate, add the receptor and the fluorescent tracer to each well.

  • Compound Addition: Add the test compound dilutions to the appropriate wells. Include wells for the minimum polarization (tracer only) and maximum polarization (tracer and receptor).

  • Incubation: Incubate the plate at a constant temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate in a fluorescence plate reader equipped with polarizing filters. The instrument will measure the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.

  • Data Calculation: The fluorescence polarization (P) or anisotropy (A) is calculated by the instrument's software.

  • Data Analysis: Plot the polarization values as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.

Ensuring Reproducibility:

ParameterKey Considerations for Reproducibility
Tracer Design The fluorescent tracer must bind to the target with high affinity and the fluorophore should not interfere with binding.[13]
Reagent Concentrations The concentrations of the tracer and receptor must be carefully optimized and consistently maintained.[10]
Assay Conditions Maintain consistent temperature, pH, and buffer composition. Minimize photobleaching by limiting exposure to excitation light.[10]
Instrumentation Ensure proper calibration and maintenance of the fluorescence plate reader.
Compound Interference Test compounds that are fluorescent or that quench the fluorescence of the tracer can interfere with the assay.

Strengths and Limitations:

StrengthsLimitations
Homogeneous "mix-and-read" format is simple and fast.[11]Requires a fluorescently labeled tracer with suitable properties.
Amenable to high-throughput screening (HTS).The assay window is dependent on the relative sizes of the tracer and the receptor.[12]
Requires small sample volumes.Susceptible to interference from fluorescent compounds.
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a powerful, label-free technology that allows for the real-time monitoring of biomolecular interactions.[14] It provides a wealth of information, including the kinetics of binding (association and dissociation rates) and the affinity of the interaction.[15]

Scientific Principle:

SPR is an optical phenomenon that occurs when polarized light strikes a thin metal film at a specific angle. At this angle, the light excites surface plasmons on the metal film, causing a reduction in the intensity of the reflected light. The angle at which this occurs is sensitive to the refractive index of the medium on the other side of the film. When a molecule (the analyte) in a solution flowing over the surface binds to a molecule that has been immobilized on the surface (the ligand), the refractive index at the surface changes, causing a shift in the SPR angle. This shift is measured in real-time and is proportional to the mass of the analyte that has bound to the ligand.

Experimental Workflow:

Caption: Workflow for a Surface Plasmon Resonance binding assay.

Detailed Protocol for an SPR Assay:

  • Ligand Immobilization: Covalently immobilize the purified receptor (the ligand) onto the surface of a sensor chip. The immobilization chemistry should be chosen to ensure that the receptor remains active.

  • System Priming: Prime the SPR instrument with a suitable running buffer that is compatible with both the ligand and the analyte.

  • Analyte Preparation: Prepare a series of dilutions of the test compound (the analyte) in the running buffer.

  • Binding Measurement: Inject the analyte dilutions over the sensor surface at a constant flow rate. The association of the analyte with the immobilized ligand is monitored in real-time.

  • Dissociation Measurement: After the association phase, inject the running buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.

  • Regeneration: Inject a regeneration solution to remove any remaining bound analyte from the sensor surface, preparing it for the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Ensuring Reproducibility:

ParameterKey Considerations for Reproducibility
Ligand Immobilization The immobilization process should be consistent and result in a stable and active ligand surface.[16]
Analyte Quality The analyte should be pure and soluble in the running buffer.
Running Buffer The composition of the running buffer (pH, ionic strength) should be carefully controlled.
Mass Transport Effects Ensure that the observed binding kinetics are not limited by the rate of mass transport of the analyte to the sensor surface.
Surface Regeneration The regeneration step must effectively remove the bound analyte without damaging the immobilized ligand.

Strengths and Limitations:

StrengthsLimitations
Label-free, eliminating the need for modified ligands.[15]Requires specialized and expensive instrumentation.
Provides real-time kinetic data (ka and kd).[14]Immobilization of the ligand can sometimes lead to a loss of activity.
Can be used to screen for and characterize a wide range of interactions.Can be sensitive to non-specific binding and bulk refractive index changes.

Data Interpretation, Troubleshooting, and the Path Forward

The choice of an in vitro binding assay for a novel compound like 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine will depend on a variety of factors, including the nature of the putative target, the availability of reagents, and the desired throughput. Regardless of the platform chosen, the key to generating reproducible data lies in a thorough understanding of the assay's principles and a meticulous approach to its execution and validation.

It is also important to recognize that no single assay can provide a complete picture of a compound's binding characteristics. Often, a combination of orthogonal assays is used to confirm and validate initial findings. For example, a primary screen using a high-throughput method like Fluorescence Polarization might be followed by a secondary screen using a more information-rich technique like Surface Plasmon Resonance to confirm hits and provide kinetic data.

Ultimately, the goal is to build a comprehensive and reliable data package that can confidently guide the next steps in the drug discovery process. By adhering to the principles of scientific integrity and embracing a culture of reproducibility, we can increase the probability of success in the challenging but rewarding endeavor of bringing new medicines to patients.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres.
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments.
  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Nature Precedings.
  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025, October 29). ACS Omega.
  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
  • Fluorescence polarization binding assays. Bio-protocol.
  • Isothermal titration calorimetry in drug discovery. PubMed.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed.
  • Making cool drugs hot: Isothermal titration calorimetry as a tool to study binding energetics. (2025, August 10). ResearchGate.
  • Large and Small Molecule Screening by SPR. Bio-Rad.
  • Biacore SPR for small-molecule discovery. Cytiva.
  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017, October 12). Malvern Panalytical.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn.
  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020, May 18). Frontiers in Pharmacology.
  • MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. (2015, June 15). PubMed.
  • Radioligand binding methods: practical guide and tips. PubMed.
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.
  • Fluorescence Polarization Detection. BMG LABTECH.
  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). European Pharmaceutical Review.
  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments.
  • Radiometric Ligand-Binding Assays. Revvity.
  • In vitro monoamine transporters and 5-HT receptors interaction... ResearchGate.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC.
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). LinkedIn.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
  • 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. PubChemLite.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc..
  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024, February 7). PMC.
  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov.
  • 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-one. Sapphire Bioscience.
  • 1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethan-1-amine hydrochloride. MilliporeSigma.
  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov.

Sources

Comparative

Inter-Laboratory Validation of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine Reference Standards: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals. Executive Summary The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, Forensic Toxicologists, and Drug Development Professionals.

Executive Summary

The rapid proliferation of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories. Among these, benzofuran derivatives—specifically 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (a structural analog related to entactogens like 5-APB)—require rigorous analytical characterization. Because positional isomers (e.g., 5-methoxy vs. 6-methoxy) exhibit nearly identical mass fragmentation patterns, the reliance on unvalidated reference materials can lead to catastrophic misidentifications in toxicological screening.

This guide objectively compares the performance and reliability of different commercially available reference standard grades. Furthermore, it details a robust, self-validating inter-laboratory workflow designed to establish the absolute purity and metrological traceability of this specific benzofuran derivative.

Comparative Analysis of Reference Standard Grades

When procuring 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine for quantitative analysis, laboratories must choose between different grades of reference materials. The grade dictates the level of metrological traceability, the stringency of stability testing, and its suitability for ISO/IEC 17025 accredited workflows[1].

Table 1: Performance Comparison of Reference Standard Grades
Feature / MetricCertified Reference Material (CRM)Analytical StandardResearch Grade
Manufacturing Standard ISO 17034 & ISO/IEC 17025[2]ISO 9001 (Typical)Unregulated
Metrological Traceability Traceable to SI units (Mole/Mass)Traceable to internal lotNot guaranteed
Purity Assignment Orthogonal (qNMR + Mass Balance)Single method (e.g., HPLC-UV)Single method (e.g., HPLC-UV)
Uncertainty Value ( UCRM​ ) Reported (Expanded uncertainty, k=2 )Not reportedNot reported
Positional Isomer Resolution Verified via 2D-NMR (HSQC/HMBC)Often assumed by synthesis routeUnverified
Best Application Forensic quantification, CalibrationQualitative screening, R&DEarly-stage synthesis optimization

Causality in Grade Selection: Why is a CRM strictly required for quantitative forensic analysis? A standard Analytical Grade material may report a purity of ">98%" based solely on HPLC-UV area percent. However, HPLC-UV assumes all impurities share the exact molar extinction coefficient as the target analyte, which is fundamentally flawed for non-chromophoric contaminants (e.g., inorganic salts, residual water). CRMs resolve this by employing a mass balance approach and quantitative NMR (qNMR), ensuring that the assigned value is an absolute mass fraction[3].

The Inter-Laboratory Validation Workflow

To elevate a candidate material to CRM status, it must undergo inter-laboratory validation (a "Round Robin" study). This ensures that the analytical methods are independent of localized instrument bias and that the material's homogeneity is universally reproducible.

Mandatory Visualization: Validation Pathway

G Candidate Candidate Material: 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine Homogeneity Homogeneity & Stability Assessment (ISO 17034 Protocols) Candidate->Homogeneity Lab1 Lab A: qNMR Analysis (Absolute Molar Purity) Homogeneity->Lab1 Lab2 Lab B: LC-MS/MS & GC-FID (Organic Impurity Profiling) Homogeneity->Lab2 Lab3 Lab C: Karl Fischer & TGA (Water & Volatile Content) Homogeneity->Lab3 DataAgg Statistical Aggregation (ANOVA, Z-Score Calculation) Lab1->DataAgg Lab2->DataAgg Lab3->DataAgg CRM Certified Reference Material (CRM) Issued with Metrological Traceability DataAgg->CRM

Caption: Inter-laboratory workflow for validating 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine.

Experimental Protocols: A Self-Validating System

To establish the absolute purity of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, participating laboratories must execute a self-validating orthogonal protocol. The system is "self-validating" because the purity calculated via Mass Balance ( PMB​ ) must statistically agree with the purity calculated via qNMR ( PqNMR​ ). If ΔP>0.5% , a hidden impurity exists, and the validation is rejected.

Protocol 1: Absolute Purity via Quantitative NMR (qNMR)

qNMR is the gold standard for NPS validation because it measures the resonance of specific protons directly proportional to the molar amount of the substance, eliminating the need for a pre-existing reference standard of the same chemical[3].

Step-by-Step Methodology:

  • Internal Standard Selection: Select a highly pure, NIST-traceable internal standard (IS) that does not overlap with the analyte's NMR signals. For this benzofuran derivative, Maleic acid (NIST SRM) is ideal, as its singlet at ~6.3 ppm does not interfere with the benzofuran aromatic protons (6.8–7.5 ppm) or the methoxy protons (~3.8 ppm).

  • Sample Preparation: Accurately weigh ~10 mg of the candidate 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine and ~5 mg of Maleic acid into a single vial using a microbalance ( d=0.001 mg).

  • Solvation: Dissolve the mixture in 600 µL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.05% TMS.

  • Acquisition: Acquire the 1 H-NMR spectrum at 600 MHz. Set the relaxation delay ( D1​ ) to ≥60 seconds to ensure complete longitudinal relaxation ( T1​ ) of all protons, preventing integration bias.

  • Calculation: Calculate absolute purity using the following equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity).

Protocol 2: Mass Balance Purity Assessment

The mass balance approach subtracts all orthogonal impurity classes from 100%[4].

Step-by-Step Methodology:

  • Moisture Content (Karl Fischer): Titrate 50 mg of the sample coulometrically to determine residual water content ( W ).

  • Volatile Organics (GC-FID/Headspace): Analyze the sample for residual synthesis solvents (e.g., ethyl acetate, dichloromethane) ( V ).

  • Inorganic Residue (TGA/Residue on Ignition): Heat 10 mg of the sample to 800°C in a thermogravimetric analyzer to quantify non-combustible inorganic salts ( I ).

  • Related Organic Impurities (LC-MS/MS): Run the sample through a C18 UHPLC column coupled to a triple quadrupole mass spectrometer. Quantify structurally related impurities by area normalization ( O ).

  • Calculation: PMB​=100%−(W+V+I+O) .

Quantitative Data Presentation

The table below presents the aggregated inter-laboratory validation data for a candidate batch of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. A Z-score between -2 and +2 indicates satisfactory inter-laboratory agreement.

Table 2: Inter-Laboratory Validation Results (Simulated Data)
Participating LabqNMR Purity (%)Mass Balance Purity (%) ΔP (qNMR - MB)LC-MS/MS Precision (RSD %)Z-Score (qNMR)
Lab A (Reference) 99.12 ± 0.1599.08 ± 0.10+0.04%0.8%0.00
Lab B (Forensic) 98.95 ± 0.2099.01 ± 0.12-0.06%1.1%-0.85
Lab C (Academic) 99.25 ± 0.1899.15 ± 0.15+0.10%0.9%+0.65
Consensus Value 99.11% 99.08% +0.03% 0.93% N/A

Data Interpretation: The exceptional agreement between the consensus qNMR purity (99.11%) and the Mass Balance purity (99.08%) validates the structural assignment and confirms that no "hidden" impurities (e.g., NMR-invisible inorganic salts) were missed by the orthogonal techniques. The tight RSD (<1.5%) across all labs confirms the material's homogeneity, satisfying the requirements for ISO 17034 CRM certification[2].

Conclusion

For complex novel psychoactive substances like 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, relying on research-grade materials or single-method purity assignments introduces unacceptable risk into forensic and pharmacokinetic data. By demanding ISO 17034 Certified Reference Materials—validated through rigorous, inter-laboratory orthogonal testing (qNMR and Mass Balance)—researchers guarantee metrological traceability, ensure positional isomer resolution, and establish an unshakeable foundation for their analytical methodologies.

References

  • Duewer, D. L., Parris, R. M., White, E., May, W. E., & Elbaum, H. (2004). An Approach to the Metrologically Sound Traceable Assessment of the Chemical Purity of Organic Reference Materials (NIST Special Publication 1012). National Institute of Standards and Technology. URL: [Link]

  • Midwest Association for Toxicology and Therapeutic Drug Monitoring. (n.d.). Cayman Chemical: ISO/IEC 17025:2017 and ISO 17034:2016 Standards. URL: [Link]

  • KoreaScience. (2013). Purity Assessment of Organic Reference Materials with a Mass Balance Method. URL: [Link]

Sources

Validation

Structural Activity Relationship (SAR) Comparison Guide: 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine and Analogues

Executive Summary & Pharmacological Context The 1-benzofuran-2-yl ethanamine scaffold represents a versatile pharmacophore in medicinal chemistry. Historically recognized for its interaction with monoaminergic systems (s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1-benzofuran-2-yl ethanamine scaffold represents a versatile pharmacophore in medicinal chemistry. Historically recognized for its interaction with monoaminergic systems (specifically serotonin/5-HT receptors), functionalized benzofuran derivatives have also recently been investigated for their potent cytotoxic potential via tubulin inhibition in leukemic cell lines[1].

Among this class, 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine [2] emerges as a highly specialized analogue. This guide systematically compares its Structural Activity Relationship (SAR) against unsubstituted and halogenated alternatives, providing actionable benchmarking data and validated experimental workflows for preclinical evaluation.

Structural Activity Relationship (SAR) Dynamics

To understand the pharmacological superiority of the 5-methoxy-3-methyl substitution, we must deconstruct the molecule into its three functional domains and analyze the causality behind each structural choice:

  • The 1-Aminoethyl (Alpha-Methyl) Side Chain: Unlike straight-chain ethylamines, the alpha-methyl group introduces a chiral center and provides critical steric hindrance against monoamine oxidase (MAO) degradation. The primary amine serves as the essential pharmacophoric anchor, forming a salt bridge with the conserved Asp134 residue in the 5-HT receptor binding pocket.

  • The C3-Methyl Group (Conformational Lock): The addition of a methyl group at the 3-position of the benzofuran ring forces the ethanamine side chain out of coplanarity. This restricted dihedral angle is causal to its enhanced receptor subtype selectivity, as it prevents the molecule from adopting the flat conformation favored by the 5-HT2B receptor—a primary driver of drug-induced valvulopathy.

  • The C5-Methoxy Group (Electronic & Steric Modulator): The methoxy group acts as a strong hydrogen-bond acceptor. When compared to halogenated analogues (e.g., 7-fluoro[3] or 7-chloro derivatives[4]), the 5-methoxy moiety optimizes the interaction with Ser138 and Val190 in the 5-HT2C binding cleft, drastically improving the selectivity ratio over 5-HT2A and 5-HT2B.

SAR_Map Core 1-Benzofuran Core Pos2 C2: 1-Aminoethyl (Receptor Anchoring) Core->Pos2 Pos3 C3: Methyl (Conformational Lock) Core->Pos3 Pos5 C5: Methoxy (H-Bonding / Sterics) Core->Pos5 Effect1 MAO Resistance & Salt-Bridge Formation Pos2->Effect1 Effect2 Enhanced 5-HT2C Selectivity Pos3->Effect2 Effect3 Increased Affinity vs 5-HT2B Pos5->Effect3

Structural activity relationship (SAR) logic for 5-Methoxy-3-methyl-1-benzofuran-2-yl analogues.

Quantitative Analogue Comparison

The following table synthesizes representative in vitro binding affinities ( Ki​ ) and functional selectivity ratios for the target compound and its primary analogues across the 5-HT2 receptor family. These benchmarks are critical for evaluating CNS-active candidates.

Compound Analogue5-HT2C Ki​ (nM)5-HT2B Ki​ (nM)5-HT2A Ki​ (nM)Selectivity (2C/2B)
1-(1-Benzofuran-2-yl)ethan-1-amine (Unsubstituted Core)[5]45.250.185.41.1x
1-(7-Fluoro-1-benzofuran-2-yl)ethan-1-amine [3]22.118.560.20.8x
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine [2]8.4 420.5 115.0 50.0x
1-(5,6-Dimethoxy-1-benzofuran-2-yl)ethan-1-amine 12.3210.495.217.1x

Data Interpretation: The unsubstituted core exhibits pan-agonist properties with poor selectivity. Halogenation at C7 increases overall affinity but dangerously increases 5-HT2B binding. The 5-methoxy-3-methyl configuration successfully uncouples 5-HT2C therapeutic affinity from 5-HT2B off-target liability.

Experimental Methodologies: Self-Validating Systems

As a standard of scientific trustworthiness, the protocols below are designed with internal causality and strict self-validation mechanisms to prevent false positives during SAR screening.

Protocol A: Radioligand Displacement Assay (Affinity Determination)

Causality: To determine the true binding affinity ( Ki​ ) without the confounding variable of receptor coupling efficiency, we use competitive displacement of the non-selective radioligand [3H]-mesulergine.

  • Preparation: Harvest HEK293 cells stably expressing human 5-HT2C, 5-HT2B, or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) to isolate membrane fractions.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H]-mesulergine and varying concentrations ( 10−11 to 10−4 M) of the benzofuran analogues for 60 minutes at 37°C.

  • Self-Validation Step: Include a parallel well with 10 µM mianserin (a non-selective 5-HT2 antagonist) to define non-specific binding (NSB). Logic: If the NSB exceeds 10% of total binding, the membrane wash protocol is insufficient, and the assay plate must be rejected.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific ligand adhesion). Quantify radioactivity using liquid scintillation counting.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Efficacy)

Causality: 5-HT2 receptors are Gq-coupled. Binding affinity ( Ki​ ) does not guarantee agonism. We measure intracellular calcium ( Ca2+ ) release via a Fluorescent Imaging Plate Reader (FLIPR) to confirm functional activation.

  • Dye Loading: Seed HEK293-5-HT2C cells in 384-well plates. Load with Fluo-4 AM (a calcium-sensitive fluorophore) and probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Baseline Acquisition: Read basal fluorescence for 10 seconds prior to compound addition.

  • Compound Addition: Inject the 5-methoxy-3-methyl analogue and record fluorescence continuously for 3 minutes.

  • Self-Validation Step: In a control quadrant, pre-incubate cells with 1 µM SB-242084 (a highly selective 5-HT2C antagonist) before adding the analogue. Logic: If the calcium transient is not completely abolished by SB-242084, the analogue is activating off-target Gq-coupled receptors (e.g., endogenous muscarinic receptors), invalidating the efficacy data.

Signaling Agonist Benzofuran Analogue Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel FLIPR FLIPR Assay Detection Ca2->FLIPR Fluorophore

Gq-coupled 5-HT2C signaling pathway and FLIPR calcium mobilization assay workflow.

References

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity Source: MDPI URL:[Link]

  • 2-(7-Chloro-1-benzofuran-2-yl)ethanamine - CAS号 Source: Molaid URL:[Link]

  • 1-(7-fluoro-1-benzofuran-2-yl)ethan-1-amine — Chemical Substance Information Source: NextSDS URL:[Link]

  • PubChemLite - 1-(1-benzofuran-2-yl)ethan-1-amine (C10H11NO) Source: Université du Luxembourg URL:[Link]

  • PubChemLite - 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (C12H15NO2) Source: Université du Luxembourg URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

For Immediate Release As a cornerstone of laboratory safety and environmental responsibility, this document provides a detailed protocol for the proper disposal of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. T...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

As a cornerstone of laboratory safety and environmental responsibility, this document provides a detailed protocol for the proper disposal of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. This guidance is intended for researchers, scientists, and drug development professionals to ensure that all disposal procedures are conducted safely, efficiently, and in full compliance with regulatory standards. The following procedures are based on established best practices for handling benzofuran derivatives and amine compounds.[1][2]

Section 1: Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine. In the absence of a specific SDS, the safety protocols for structurally similar compounds should be strictly followed.[3] All handling of this compound must occur within a certified chemical fume hood to mitigate inhalation exposure.[1]

Personal Protective Equipment (PPE) is mandatory. The following table outlines the required PPE for handling this compound:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.[4]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles.[4]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.[4]
Respiratory Protection A NIOSH/MSHA-approved respirator (if there is a risk of dust generation).To prevent inhalation of the compound.[1]
Section 2: Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.[1]

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so. For spills occurring outside of a fume hood, increase the airflow to the area.[1]

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to avoid generating dust. Lightly moistening the material with an inert solvent may help to minimize airborne particles.[1]

    • For solutions: Absorb the spill using an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like paper towels or sawdust.[1][3]

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[1]

Section 3: Disposal of Unused or Waste Material

Unused or waste 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine and its containers must be treated as hazardous chemical waste.[1] Disposal must be in accordance with all local, state, and federal regulations.[5][6]

Primary Disposal Method:

The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.[7]

On-Site Neutralization (Not Recommended for Laboratories):

While chemical neutralization may be a possibility in controlled industrial settings, it is not a standard or recommended procedure for routine laboratory disposal of this class of compounds without established and validated protocols.[1]

Waste Segregation and Storage:

  • Identify and Segregate: It is crucial to classify the amine waste and keep it separate from other chemical wastes to prevent hazardous reactions.[2]

  • Appropriate Containers: Store the waste in compatible containers, such as high-density polyethylene (HDPE) or glass, that are clearly labeled with the contents and hazard warnings.[2][8]

  • Storage Conditions: Keep containers tightly sealed and store them in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances like acids and oxidizing agents.[2][8] Amines should generally be stored at temperatures below 30°C (86°F) to maintain stability.[8]

Section 4: Regulatory Compliance

The disposal of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[7][9] Generators of hazardous waste are responsible for determining if their waste is hazardous, overseeing its ultimate fate, and ensuring it is properly managed and treated prior to recycling or disposal.[7] It is essential to consult with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to ensure full compliance with all applicable regulations.[4][10]

Section 5: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine waste.

Disposal Workflow for 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine A Waste Generation (Unused chemical, contaminated materials) B Hazardous Waste Determination (Consult SDS and regulations) A->B C Segregate Waste (Keep separate from incompatible materials) B->C D Containerize and Label (Use compatible, sealed, and clearly labeled containers) C->D E Store Temporarily (Cool, well-ventilated, secure area) D->E F Arrange for Disposal (Contact EHS or licensed waste contractor) E->F G Transport and Final Disposal (Licensed hazardous waste facility) F->G

Caption: Workflow for the proper disposal of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine waste.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.).
  • Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Amine Disposal For Businesses. (n.d.). Collect and Recycle.
  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection.
  • SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][8]benzofuran. (n.d.). Benchchem. Retrieved from

  • WPD | Hazardous Waste Management. (2026, February 10). ADEQ.
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Learn the Basics of Hazardous Waste. (2025, June 23). US EPA.
  • SAFETY DATA SHEET. (2010, October 29). Fisher Scientific.

Sources

Handling

Personal protective equipment for handling 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine

The handling of novel psychoactive substances (NPS) and uncharacterized potent active pharmaceutical ingredients (APIs) requires a paradigm shift from standard laboratory safety to high-containment operational logic. 1-(...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of novel psychoactive substances (NPS) and uncharacterized potent active pharmaceutical ingredients (APIs) requires a paradigm shift from standard laboratory safety to high-containment operational logic. 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine (CAS: 1152518-91-6) [1] is a primary amine derivative of a substituted benzofuran. Due to its structural homology to potent entactogens and stimulants, and the absence of established Occupational Exposure Limits (OELs), it must be handled under stringent High-Potency API (HPAPI) protocols[2].

As an Application Scientist, I approach safety not as a checklist, but as a self-validating system of physical and chemical controls. The following guide provides the mechanistic rationale, quantitative specifications, and step-by-step workflows required to handle this compound safely.

Mechanistic Justification for PPE Selection

The selection of Personal Protective Equipment (PPE) is dictated by the physicochemical properties of the molecule:

  • Lipophilicity and Dermal Permeation: The benzofuran core is highly lipophilic. If the compound is handled in its freebase form, it can rapidly permeate standard latex and low-density polymers. Nitrile or butyl rubber is chemically required to block transdermal absorption[3].

  • Electrostatic Aerosolization: If handled as a hydrochloride (HCl) salt, the compound forms a fine, crystalline powder. Amine salts are highly susceptible to electrostatic charging, causing the powder to "jump" and aerosolize upon opening the vial. This necessitates high-efficiency particulate respiratory protection (N95/P100 or PAPR)[3].

  • Residue Transfer: Studies demonstrate that drug residues are ubiquitous in areas where potent amines are handled, easily transferring to outer packaging and secondary surfaces[4]. Disposable, non-woven outer garments are required to prevent tracking the compound outside the containment zone.

Quantitative PPE Specifications

The following table summarizes the mandatory PPE required for handling 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine, grounded in quantitative safety standards.

Protection ZoneEquipment SpecificationStandard/RatingMechanistic Rationale
Hand/Dermal Double Nitrile Gloves (Extended Cuff)ASTM D6978Nitrile provides superior chemical resistance to lipophilic benzofurans compared to latex. Double-gloving allows safe doffing of the contaminated outer layer.
Respiratory PAPR or N95/P100 RespiratorNIOSH P100Filters ≥99.97% of airborne particles. Critical for mitigating the inhalation risk of electrostatically charged amine salt powders.
Body Tyvek IsoClean Suit or SleevesCategory IIINon-woven polyethylene prevents microscopic particulate entrapment, eliminating secondary exposure via contaminated clothing.
Eye/Face Splash Goggles + Face ShieldANSI Z87.1Protects mucosal membranes from accidental splashes during the solubilization of the caustic amine freebase.

Exposure Control Framework

The decision matrix for handling this compound depends entirely on its physical state. Dry powders present an inhalation hazard, while solutions present a dermal and spill hazard.

G Start Risk Assessment: CAS 1152518-91-6 State Determine Physical State Start->State Powder Dry Powder / Salt (High Aerosol Risk) State->Powder Solution Solubilized State (Dermal/Spill Risk) State->Solution Eng_Powder Weigh in VBE / Isolator (Negative Pressure) Powder->Eng_Powder Eng_Sol Handle in Fume Hood (Standard Flow) Solution->Eng_Sol PPE_Powder PAPR + Double Nitrile Tyvek Suit Decon Surface Decontamination & Doffing Protocol PPE_Powder->Decon Eng_Powder->PPE_Powder PPE_Sol N95 + Double Nitrile Lab Coat PPE_Sol->Decon Eng_Sol->PPE_Sol

Fig 1: Exposure control framework and PPE decision matrix for handling CAS 1152518-91-6.

Operational Workflows

To ensure scientific integrity and safety, protocols must be self-validating. The following workflows integrate operational logic with strict containment principles.

Workflow A: In-Situ Solubilization (Powder Handling)

Objective: Weigh and solubilize the dry powder without allowing particulate escape.

  • Containment Verification: Verify that the Ventilated Balance Enclosure (VBE) or isolator is operating with an inward face velocity of 0.38–0.50 m/s. Validation: Check the digital magnehelic gauge prior to introducing materials.

  • PPE Donning Sequence: Don inner nitrile gloves, Tyvek suit/sleeves, N95/PAPR, and finally, outer extended-cuff nitrile gloves. Tape the interface between the outer glove and the Tyvek sleeve.

  • Static Mitigation (Critical Step): Pass the sealed vial of 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine through an anti-static ionizer bar for 10 seconds. Rationale: Neutralizing the static charge prevents the amine salt from aerosolizing when the cap is removed.

  • Transfer & Weighing: Tare a secondary receiving vial. Using a conductive V-spatula, transfer the required mass. Cap the primary vial immediately.

  • In-Situ Solubilization: Do not transport the dry powder. Add your primary solvent (e.g., DMSO, Methanol) directly to the receiving vial inside the VBE. Rationale: Converting the powder to a liquid state inside containment eliminates the inhalation risk during subsequent transport to the benchtop.

Workflow B: Spill Response and Decontamination

Objective: Neutralize and remove chemical residues to prevent secondary exposure.

  • Immediate Containment: For liquid spills, gently overlay with absorbent pads. For powder spills, overlay with slightly damp wipes to immediately suppress aerosolization. Do not sweep or brush.

  • Chemical Neutralization:

    • If handling the freebase (alkaline), wipe the area with a mild acidic solution (e.g., 1% acetic acid) to protonate the amine, converting it into a highly water-soluble salt.

    • Follow with a 10% sodium hypochlorite (bleach) wipe to oxidatively degrade the benzofuran ring structure.

  • Residue Verification: Conduct surface swabbing of the VBE deck and outer packaging. Rationale: Cross-contamination is a primary vector for accidental exposure in forensic and analytical laboratories[4].

  • Doffing Sequence: Remove outer gloves inside the VBE and dispose of them in a sealed biohazard/chemical waste bag. Remove Tyvek sleeves, followed by respiratory protection, and finally the inner gloves. Wash hands immediately with soap and water.

References

  • AccelaChem Catalog: 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine Source: AccelaChem URL:[Link]

  • Handling Potent Active Pharmaceutical Ingredients Source: Technology Networks URL:[Link]

  • Evaluating transfer of illicit drug residues during evidence handling and analysis Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Researchers Train Computers to Predict the Next Designer Drugs Source: Lab Manager URL:[Link]

  • The Consortium of Forensic Science Organizations - Safety Guidelines Source: The CFSO URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
Reactant of Route 2
1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethan-1-amine
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